5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDJQIJVCMSPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696635 | |
| Record name | 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-59-5 | |
| Record name | 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Foreword for the Research Professional
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The targeted introduction of halogen atoms onto this scaffold provides crucial handles for further synthetic diversification, enabling the exploration of chemical space in drug discovery programs. This guide provides a comprehensive technical overview of the synthesis and characterization of a key, polysubstituted 7-azaindole derivative: 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine.
This document moves beyond a simple recitation of procedures. It is designed to provide the practicing chemist with a deep understanding of the underlying principles that govern the synthetic strategy, particularly the regioselectivity of the halogenation steps. The characterization section is structured to offer a multi-faceted confirmation of the target molecule's identity and purity, which is paramount for its application in subsequent research and development.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound from the readily available starting material, 7-azaindole, necessitates a carefully planned, multi-step approach. The primary challenge lies in achieving the desired regioselective installation of the chloro and bromo substituents onto the pyridine ring. Direct electrophilic halogenation of the 7-azaindole core is known to favor substitution on the electron-rich pyrrole ring, primarily at the C3 position[1][2][3]. Therefore, a strategy that activates the pyridine ring for substitution while temporarily deactivating the pyrrole ring is required.
The chosen synthetic pathway involves the following key transformations:
-
N-Oxidation of the Pyridine Ring: This step is crucial as it electronically modifies the pyridine ring, making it more susceptible to nucleophilic attack and directing electrophilic substitution to specific positions.
-
Regioselective Chlorination: The introduction of the chloro group at the C6 position is achieved by leveraging the electronic properties of the N-oxide intermediate.
-
Regioselective Bromination: Subsequent bromination is directed to the C5 position, influenced by the electronic effects of the existing chloro substituent and the pyrrole ring.
-
Deprotection/Reduction (if necessary): Depending on the specific reagents used, a final deprotection or reduction step may be required to yield the target compound.
This strategic sequence ensures precise control over the substitution pattern, leading to the desired this compound isomer.
Synthetic Pathway Overview
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine N-oxide
Rationale: The N-oxidation of the pyridine nitrogen is a key strategic step. The resulting N-oxide electronically perturbs the pyridine ring, activating the positions ortho and para to the nitrogen for nucleophilic attack and influencing the regioselectivity of subsequent electrophilic substitutions[4]. This transformation effectively "steers" the chlorinating agent to the desired C6 position in the next step.
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1H-pyrrolo[2,3-b]pyridine N-oxide.
Part 2: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine
Rationale: The chlorination of the 7-azaindole N-oxide is directed to the C6 position. This regioselectivity is a known phenomenon for this heterocyclic system and can be rationalized by the electronic activation of the C2 and C6 positions of the pyridine N-oxide ring towards nucleophilic attack by the chloride ion generated in situ from the chlorinating agent[4].
Procedure:
-
To a flask containing 1H-pyrrolo[2,3-b]pyridine N-oxide (1 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) carefully at 0 °C.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8.
-
Extract the product with a suitable organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-Chloro-1H-pyrrolo[2,3-b]pyridine.
Part 3: Synthesis of this compound
Rationale: The final bromination step is an electrophilic aromatic substitution on the 6-chloro-7-azaindole intermediate. The regioselectivity of this step is governed by the directing effects of the existing substituents. The pyrrole ring is inherently electron-rich and activating, while the chloro substituent on the pyridine ring is deactivating but ortho, para-directing. The combination of these effects directs the incoming electrophile (bromonium ion) to the C5 position.
Procedure:
-
Dissolve 6-Chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain this compound.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data provides a multi-technique verification of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| CAS Number | 1190321-59-5 |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N1-H |
| ~8.3 | s | 1H | H4 |
| ~7.7 | d | 1H | H2 |
| ~6.6 | d | 1H | H3 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Interpretation: The broad singlet around 12.5 ppm is characteristic of the pyrrole N-H proton. The singlet at approximately 8.3 ppm corresponds to the lone proton on the pyridine ring (H4). The two doublets in the aromatic region are assigned to the protons on the pyrrole ring (H2 and H3). The absence of signals for H5 and H6 confirms their substitution with bromo and chloro groups, respectively.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Based on data for similar halogenated 7-azaindoles, the expected chemical shifts are as follows:
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C7a |
| ~145 | C6 |
| ~130 | C4 |
| ~128 | C2 |
| ~120 | C3a |
| ~115 | C5 |
| ~101 | C3 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peaks in the mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Expected [M]⁺: m/z 230 (for ⁷⁹Br and ³⁵Cl)
-
Expected [M+2]⁺: m/z 232 (combination of isotopes)
-
Expected [M+4]⁺: m/z 234 (for ⁸¹Br and ³⁷Cl)
Infrared (IR) Spectroscopy
IR spectroscopy can identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (pyrrole) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600-1450 | C=C and C=N stretching (aromatic rings) |
| ~800-600 | C-Cl and C-Br stretching |
Purification and Handling
Purification:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A range of solvent systems such as ethanol/water, ethyl acetate/hexanes, or isopropanol can be screened.
-
Column Chromatography: For less crystalline or more impure samples, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a standard purification technique.
Handling and Storage:
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Conclusion
This technical guide has outlined a robust and logical synthetic strategy for the preparation of this compound, a valuable building block for pharmaceutical research. The rationale behind the regioselective halogenation steps has been explained based on established principles of heterocyclic chemistry. Furthermore, a comprehensive set of characterization data has been provided to enable researchers to confidently verify the identity and purity of the synthesized material. The detailed protocols and insights contained herein are intended to empower scientists in their pursuit of novel therapeutic agents based on the versatile 7-azaindole scaffold.
References
A Comprehensive Technical Guide to 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications
Abstract: 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of the 7-azaindole scaffold, has emerged as a pivotal building block in contemporary medicinal chemistry. The strategic incorporation of bromine and chlorine atoms onto the heterocyclic core imparts unique electronic and steric properties, making it an invaluable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide offers an in-depth exploration of its physicochemical properties, reactivity, established synthetic protocols, and applications, providing researchers and drug development professionals with a practical and authoritative resource.
Introduction: The Strategic Value of Halogenated 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a "privileged scaffold" in drug discovery, renowned for its ability to mimic indole and engage in critical hydrogen bonding and π-stacking interactions within biological targets.[1] The functionalization of this core structure is a key strategy for modulating pharmacological activity. The introduction of a bromo group at the C5 position and a chloro group at the C6 position creates a molecule with distinct regions of reactivity. These halogens not only influence the acidity and basicity of the ring system but also serve as versatile synthetic handles for carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex and diverse molecular libraries.[2]
Physicochemical Characteristics
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development.
Caption: Structure of this compound.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1190321-59-5 | [3][4][5] |
| Molecular Formula | C₇H₄BrClN₂ | [4][6] |
| Molecular Weight | 231.48 g/mol | [4][6] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 178-182 °C | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol upon heating. | Field Expertise |
| SMILES | ClC(N=C(NC=C1)C1=C2)=C2Br | [4] |
| InChI Key | GRDJQIJVCMSPFF-UHFFFAOYSA-N | [3] |
Synthesis and Chemical Reactivity
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents and the pyrrole nitrogen.
Generalized Synthesis Pathway
A common and logical approach to synthesizing this molecule begins with the commercially available 6-chloro-1H-pyrrolo[2,3-b]pyridine.[7] The synthesis proceeds through a sequence of electrophilic aromatic substitution and functional group manipulation.
Caption: A plausible synthetic workflow for this compound.
Key Reaction Modalities
The true value of this scaffold is realized in its subsequent reactions:
-
N-H Functionalization: The pyrrole nitrogen is weakly acidic (pKa ≈ 16.5) and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated, arylated, or acylated.[8] This position is often protected during subsequent cross-coupling reactions, for instance, with a benzenesulfonyl (BS) or a (trimethylsilyl)ethoxymethyl (SEM) group.[9]
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity makes it ideal for Suzuki-Miyaura reactions to form C-C bonds with boronic acids.[10][11]
-
Nucleophilic Aromatic Substitution (SNA_r_): The C-Cl bond at the 6-position is activated by the adjacent pyridine nitrogen, making it susceptible to nucleophilic aromatic substitution with amines or alcohols, often under thermal or metal-catalyzed conditions (e.g., Buchwald-Hartwig amination).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction to append an aryl group at the C5-position, a common step in the synthesis of kinase inhibitors.
Objective: To synthesize 6-chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)[10][11]
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas supply
Methodology:
-
Inert Atmosphere Preparation: Add this compound, phenylboronic acid, the palladium catalyst, and the carbonate base to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Causality: The use of a flame-dried flask and inert gas is critical. Pd(0) catalysts are oxygen-sensitive and can be deactivated through oxidation, halting the catalytic cycle.[12]
-
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via cannula or syringe.
-
Causality: The solvent mixture provides a medium to dissolve both the organic starting materials and the inorganic base. Water is essential for the transmetalation step of the Suzuki catalytic cycle.[12]
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
Caption: A step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of compounds targeting a variety of diseases. Its derivatives are frequently investigated as inhibitors of protein kinases, which are implicated in cancer and inflammatory disorders. For example, the pyrrolo[2,3-b]pyridine core is central to inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1).[2][13] The ability to selectively functionalize the C5 and C6 positions allows for the precise tuning of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
This compound is an organic halide and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) from the supplier for complete hazard and handling information.
References
- 1. scispace.com [scispace.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR spectrum [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro- | 1190321-59-5 [chemicalbook.com]
- 6. 5-ブロモ-7-クロロ-1H-ピロロ[2,3-c]ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 6-Chloro-1H-pyrrolo[2,3-b]pyridine | C7H5ClN2 | CID 11344118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine CAS number 1190321-59-5
An In-Depth Technical Guide to 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5): A Cornerstone Scaffold for Kinase Inhibitor Discovery
Introduction: The Strategic Importance of the 7-Azaindole Core
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and favorable manner. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold.[1][2] Its structure, a bioisostere of indole, is particularly adept at forming key interactions within the ATP-binding site of protein kinases, a class of enzymes implicated in a vast array of diseases, most notably cancer.[3][4] The 7-azaindole core can form two crucial hydrogen bonds with the kinase hinge region, mimicking the binding of adenine in ATP and providing a robust anchor for inhibitor design.[2][4]
This guide focuses on a strategically functionalized derivative, This compound (CAS No. 1190321-59-5). The introduction of halogen atoms at the C5 and C6 positions transforms the core azaindole scaffold into a versatile and powerful building block. These halogens serve as reactive handles for a variety of cross-coupling reactions, enabling the systematic and modular construction of complex molecular architectures. This strategic di-halogenation allows researchers to explore the chemical space around the core scaffold, optimizing potency, selectivity, and pharmacokinetic properties in the pursuit of novel therapeutics.[5]
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the properties, synthesis, reactivity, and application of this critical chemical intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research.
| Property | Value | Source |
| CAS Number | 1190321-59-5 | [6] |
| Molecular Formula | C₇H₄BrClN₂ | [6] |
| Molecular Weight | 231.48 g/mol | [6] |
| Common Synonym | 5-Bromo-6-chloro-7-azaindole | [6] |
| Appearance | Solid (Typical) | [7] |
| Purity | ≥97% (Typical Commercial Grade) | [6] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [6] |
| logP (Calculated) | 2.9788 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 1 | [6] |
Spectroscopic data is critical for the structural confirmation of this compound. While a specific spectrum for this exact di-halogenated compound is not publicly detailed, spectral information for related structures confirms the characteristic shifts of the 7-azaindole core.[8][9] Researchers utilizing this compound should confirm its identity via standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis and Reactivity: A Platform for Molecular Diversity
The true value of this compound lies in its reactivity, which provides a predictable and controllable platform for building molecular complexity.
Conceptual Synthetic Workflow
The synthesis of halogenated 7-azaindoles typically involves multi-step sequences starting from substituted pyridines. A general, conceptual pathway would involve the construction of the fused pyrrole ring onto a pre-functionalized pyridine core, followed by selective halogenation steps. The precise order and choice of reagents (e.g., N-Bromosuccinimide for bromination, N-Chlorosuccinimide for chlorination) are critical for achieving the desired regiochemistry.
Caption: Conceptual workflow for the synthesis of the target compound.
Reactivity and Strategic Functionalization
The key to this molecule's utility is the differential reactivity of the C-Br and C-Cl bonds, coupled with the inherent reactivity of the azaindole ring system.
-
Cross-Coupling Reactions: The C5-Br and C6-Cl positions are prime sites for palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in standard Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions. This differential reactivity allows for sequential, site-selective functionalization. A typical strategy involves first reacting at the more labile bromide position, followed by a second coupling at the chloride position under more forcing conditions.
-
N-H Functionalization: The pyrrole nitrogen (N1) is weakly acidic (pKa ≈ 16.5) and can be deprotonated with a suitable base.[10] This allows for the introduction of various substituents, including protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), which can be crucial for modulating solubility or preventing side reactions in subsequent steps.[11]
Caption: Major reaction pathways for functionalizing the scaffold.
Application in Kinase Inhibitor Drug Discovery
The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors.[3][4] Over 90 different kinases have been shown to be sensitive to inhibitors based on this core structure.[2] this compound serves as an ideal starting point for building libraries of potential inhibitors through fragment-based drug discovery (FBDD) or lead optimization campaigns.
The development process typically follows a logical progression where the core scaffold is elaborated to achieve high affinity and selectivity for a specific kinase target.
Caption: Logical progression from building block to a potential drug candidate.
This modular approach allows for the systematic exploration of Structure-Activity Relationships (SAR). For example, introducing an aryl or heteroaryl group at the C5 position via a Suzuki coupling can target hydrophobic pockets in the kinase active site, while a subsequent amination at the C6 position can be used to engage with solvent-exposed regions or form additional hydrogen bonds.[12][13]
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative, self-validating methodology for the functionalization of the C5-Br position.
Objective: To couple an arylboronic acid with this compound at the C5 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture, DME)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to prevent oxidation of the palladium catalyst.
-
Reagent Addition: Add the palladium catalyst (0.05 equiv) to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically 0.1 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material typically indicates reaction completion (usually 2-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine product.[11][14]
Self-Validation: The success of the protocol is validated by the clean conversion of the starting material to the product, as confirmed by LC-MS, and the isolation of a pure compound with a characteristically different NMR spectrum from the starting material.
Safety and Handling
While a comprehensive toxicological profile is not available, related halogenated heterocyclic compounds are classified as acutely toxic if swallowed and may cause skin and eye irritation.[7][15][16] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place, tightly sealed, and preferably under an inert atmosphere.[6]
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed building block that empowers medicinal chemists and drug discovery scientists. Its di-halogenated 7-azaindole core provides a robust and versatile platform for the synthesis of complex molecules, particularly kinase inhibitors. The predictable and differential reactivity of its functional groups allows for the systematic and efficient exploration of chemical space, accelerating the journey from a starting fragment to a potential clinical candidate. As the quest for more selective and potent targeted therapies continues, the utility of such well-designed molecular scaffolds will undoubtedly remain paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. nbinno.com [nbinno.com]
- 6. chemscene.com [chemscene.com]
- 7. 5-Bromo-7-chloro-1H-pyrrolo 2,3-c pyridine AldrichCPR 1198096-48-8 [sigmaaldrich.com]
- 8. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR spectrum [chemicalbook.com]
- 9. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE(143468-13-7) 1H NMR [m.chemicalbook.com]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | C8H5BrN2O2 | CID 53412946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 5-bromo-1H-pyrrolo[2,3-c]pyridine | C7H5BrN2 | CID 53443442 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-6-chloro-7-azaindole, is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine scaffold is a core structural motif in a variety of biologically active molecules, including potent kinase inhibitors used in oncology. The specific substitution pattern of bromine at the 5-position and chlorine at the 6-position modulates the electronic and steric properties of the molecule, influencing its interaction with biological targets.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical characterization of this important synthetic intermediate.
Molecular Structure and Spectroscopic Overview
The structure of this compound is given below:
The spectroscopic characterization of this molecule is crucial for confirming its identity, purity, and for elucidating its electronic and vibrational properties. The following sections will detail the expected and observed spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the N-H proton of the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the pyridine nitrogen.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H1 (N-H) | ~12.0 - 12.5 | br s | - |
| H2 | ~7.7 - 7.9 | d | ~2.5 - 3.0 |
| H3 | ~6.6 - 6.8 | d | ~2.5 - 3.0 |
| H4 | ~8.3 - 8.5 | s | - |
Rationale for Predictions:
The predictions are based on the known data for the related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, with adjustments for the introduction of the electron-withdrawing chlorine atom at the 6-position.
-
H1 (N-H): The N-H proton of the pyrrole ring is acidic and its chemical shift is sensitive to solvent and concentration. In DMSO-d₆, it is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding with the solvent.
-
H2 and H3: These protons on the pyrrole ring form an AX system and are expected to appear as doublets with a small coupling constant.
-
H4: This proton on the pyridine ring is adjacent to the bromine atom and is expected to be a singlet. The presence of the adjacent chlorine atom at C6 will likely cause a downfield shift compared to the unsubstituted analog.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~129 - 131 |
| C3 | ~101 - 103 |
| C3a | ~148 - 150 |
| C4 | ~131 - 133 |
| C5 | ~112 - 114 |
| C6 | ~140 - 142 |
| C7a | ~123 - 125 |
Rationale for Predictions:
The predicted chemical shifts are extrapolated from the data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine. The chlorine at C6 is expected to have a significant deshielding effect on C6 and a smaller effect on the surrounding carbon atoms.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 s
-
Relaxation Delay: 2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.2 s
-
Relaxation Delay: 2 s
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Workflow for NMR Analysis:
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data (Solid State, KBr or ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretch (pyrrole) |
| 3150 - 3050 | Medium | C-H stretch (aromatic) |
| 1620 - 1580 | Medium | C=C stretch (pyridine ring) |
| 1550 - 1500 | Medium | C=C stretch (pyrrole ring) |
| 1450 - 1400 | Medium | C-N stretch |
| 850 - 750 | Strong | C-H out-of-plane bend |
| 700 - 600 | Medium | C-Cl stretch |
| 600 - 500 | Medium | C-Br stretch |
Rationale for Predictions:
The vibrational frequencies are characteristic of the functional groups present in the 7-azaindole core and the halogen substituents. The N-H stretch is expected to be a broad band due to intermolecular hydrogen bonding in the solid state.
Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample of this compound onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal after the measurement.
Workflow for FTIR Analysis:
Caption: Workflow for FTIR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Predicted Relative Intensity (%) | Assignment |
| 230/232/234 | High | [M]⁺ (Molecular Ion) |
| 201/203 | Medium | [M - HCN]⁺ |
| 151/153 | Medium | [M - Br]⁺ |
| 124 | Low | [M - Br - HCN]⁺ |
Rationale for Predictions:
-
Molecular Ion: The molecular ion peak is expected to be prominent. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a characteristic isotopic cluster.
-
Fragmentation: Common fragmentation pathways for pyrrolo[2,3-b]pyridines involve the loss of HCN from the pyrrole ring. Loss of the halogen atoms is also a likely fragmentation pathway.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine and one chlorine atom.
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for Mass Spectrometry analysis of this compound.
Conclusion
The spectroscopic characterization of this compound by NMR, IR, and MS provides a complete picture of its molecular structure and is essential for its use in research and development. This guide has provided a detailed overview of the expected spectroscopic data, the rationale behind these predictions, and robust experimental protocols for data acquisition and analysis. By following these guidelines, researchers can confidently identify and characterize this important heterocyclic compound.
The Strategic Role of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery: A Technical Guide for Medicinal Chemists
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively interact with the hinge region of various protein kinases. This technical guide delves into the specific strategic importance of the 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine derivative. While not typically a final drug candidate itself, this halogenated heterocycle serves as a crucial and versatile intermediate in the synthesis of potent and selective kinase inhibitors for oncology and other therapeutic areas. We will explore the synthetic rationale for its use, key biological activities of its derivatives, detailed experimental protocols, and the underlying structure-activity relationships that make this scaffold a cornerstone of modern drug development programs.
Introduction: The 7-Azaindole Core and the Strategic Importance of Halogenation
The 7-azaindole scaffold has garnered significant attention in drug discovery due to its structural resemblance to purine bases, enabling it to form critical hydrogen bonds within the ATP-binding sites of protein kinases.[1] This interaction is a foundational principle in the design of competitive kinase inhibitors. The strategic placement of halogen atoms, specifically a bromine at the 5-position and a chlorine at the 6-position, on this core structure is a deliberate design element. These halogens serve multiple critical functions:
-
Modulation of Electronic Properties: The electron-withdrawing nature of bromine and chlorine atoms alters the electron density of the heterocyclic ring system, which can influence the pKa of the pyrrole nitrogen and the pyridine nitrogen, thereby affecting the strength of hinge-binding interactions.
-
Vectors for Further Functionalization: The bromo and chloro substituents provide reactive handles for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[2]
-
Fine-Tuning of Pharmacokinetic Properties: Halogen atoms can significantly impact a molecule's lipophilicity, metabolic stability, and membrane permeability, all of which are critical parameters in developing orally bioavailable drugs.
The this compound (CAS: 1190321-59-5) is thus not merely a starting material but a strategically designed building block, pre-engineered to facilitate the rapid and efficient synthesis of a diverse library of potential drug candidates.[3]
Synthesis of the Core Scaffold: A Multi-step Approach
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. While various synthetic routes to substituted 7-azaindoles exist, a common strategy involves the construction of the pyridine ring followed by the formation of the fused pyrrole ring. A representative, scalable synthesis of a closely related precursor, 5-bromo-4-chloro-3-nitro-7-azaindole, highlights the key chemical transformations involved.[4][5] The removal of the nitro group can then be achieved through reduction.
Experimental Protocol: Synthesis of a 5-Bromo-4-chloro-7-azaindole Precursor[4]
This protocol is adapted from a reported large-scale synthesis of a key intermediate and illustrates the principles applicable to the synthesis of the title compound.
Step 1: Nitration of 7-Azaindole
-
Reagents: 7-Azaindole, Sulfuric Acid, Nitric Acid.
-
Procedure: 7-Azaindole is dissolved in concentrated sulfuric acid and cooled. A mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is stirred until completion and then carefully quenched with ice water. The precipitated product, 3-nitro-7-azaindole, is collected by filtration.
-
Causality: The electron-rich pyrrole ring is susceptible to electrophilic nitration. The use of strong acid protonates the pyridine nitrogen, deactivating it towards nitration and directing the electrophile to the C3 position of the pyrrole ring.
Step 2: Chlorination
-
Reagents: 3-Nitro-7-azaindole, Phosphorus Oxychloride (POCl₃).
-
Procedure: 3-Nitro-7-azaindole is heated with phosphorus oxychloride to effect chlorination at the 4-position of the pyridine ring, yielding 4-chloro-3-nitro-7-azaindole.
-
Causality: The pyridine N-oxide, formed in situ or pre-formed, can undergo nucleophilic chlorination. Alternatively, direct chlorination of the pyridine ring is facilitated by the activating effect of the fused pyrrole.
Step 3: Regioselective Bromination
-
Reagents: 4-Chloro-3-nitro-7-azaindole, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure: The 4-chloro-3-nitro-7-azaindole is treated with NBS in a suitable solvent like acetonitrile. The reaction proceeds with high regioselectivity to afford 5-bromo-4-chloro-3-nitro-7-azaindole.
-
Causality: The existing substituents direct the electrophilic bromination to the C5 position, which is the most activated position on the pyrrole ring not already substituted.
Step 4: Reduction of the Nitro Group (Hypothetical for the title compound)
-
Reagents: 5-Bromo-4-chloro-3-nitro-7-azaindole, Iron powder, Acetic Acid or catalytic hydrogenation (e.g., H₂, Pd/C).
-
Procedure: The nitro group is reduced to an amino group, which can then be removed via diazotization followed by reduction (e.g., with H₃PO₂) to yield the target this compound. The numbering convention changes upon removal of the C3 substituent.
Caption: Synthetic workflow for this compound.
Biological Activities of Derivatives: A Focus on Kinase Inhibition
The primary utility of this compound is as a precursor to potent kinase inhibitors. The halogen atoms at the 5 and 6 positions are typically displaced or used as anchors for building out the rest of the molecule to achieve desired interactions with the target kinase.
Inhibition of Key Oncogenic Kinases
Derivatives of the 7-azaindole scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression, including:
-
VEGFR-2 (KDR): Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7][8] Inhibitors targeting VEGFR-2 can starve tumors of their blood supply.
-
c-Met: The mesenchymal-epithelial transition factor is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth, invasion, and metastasis. Cabozantinib, a potent c-Met and VEGFR-2 inhibitor, is a prominent example of a drug that targets these pathways.[3][9]
-
EGFR, HER2, and CDK2: Pyrrolo[2,3-d]pyrimidine derivatives, structurally similar to our core, have shown multi-kinase inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2), all of which are critical regulators of cell cycle and proliferation.[5][10]
Structure-Activity Relationship (SAR) Insights
The development of potent kinase inhibitors from the 7-azaindole scaffold is guided by a deep understanding of SAR.
-
Hinge Binding: The N7 nitrogen of the pyridine ring and the N1-H of the pyrrole ring are crucial for forming two key hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
-
Substitutions at C4 and C5: Large hydrophobic groups are often introduced at these positions via cross-coupling reactions to occupy the hydrophobic pocket adjacent to the ATP-binding site, thereby enhancing potency and selectivity.
-
Role of Halogens: As previously mentioned, the 5-bromo and 6-chloro substituents are not just synthetic handles but also contribute to the overall binding affinity and pharmacokinetic profile of the final molecule. The specific halogenation pattern can influence selectivity between different kinases.[1]
Below is a table summarizing the activity of various 7-azaindole derivatives against different kinases, illustrating the therapeutic potential of this scaffold.
| Scaffold | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |
| Pyrrolo[2,3-d]pyrimidine-hydrazone | VEGFR-2, HER2 | 6i: Selective dual inhibitor | [5] |
| Pyrrolo[2,3-d]pyrimidine-hydrazone | EGFR, HER2, VEGFR-2, CDK2 | 6f, 6l, 6n: Similar to sunitinib | [5] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1, 2, 3 | 4h: 7, 9, 25 nM respectively | [11] |
| Aminoindazole-pyrrolo[2,3-b]pyridine | IKKα | High potency and selectivity over IKKβ | [12] |
Mechanism of Action: Inhibition of VEGFR-2 Signaling
To illustrate the biological impact of inhibitors derived from the this compound scaffold, we will examine the downstream effects of inhibiting the VEGFR-2 signaling pathway, a common target for these compounds.
Upon binding of its ligand, VEGF-A, the VEGFR-2 receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event creates docking sites for various signaling proteins, initiating multiple downstream cascades that ultimately lead to angiogenesis, cell proliferation, and survival. An inhibitor designed from our core scaffold would sit in the ATP-binding pocket of the VEGFR-2 kinase domain, preventing this initial autophosphorylation step and blocking all subsequent downstream signaling.
Caption: Inhibition of the VEGFR-2 signaling pathway by a 7-azaindole derivative.
Conclusion and Future Perspectives
This compound stands out as a high-value, strategic intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. Its pre-installed halogen handles provide medicinal chemists with a robust platform for rapid lead optimization through well-established cross-coupling chemistries. The derivatives of this scaffold have shown immense promise in inhibiting key oncogenic pathways, such as those driven by VEGFR-2 and c-Met. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions continues to grow, we anticipate that this versatile building block will continue to play a pivotal role in the development of next-generation precision medicines for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A New Synthesis of Cabozantinib | Semantic Scholar [semanticscholar.org]
- 10. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
The 7-Azaindole Scaffold: A Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to the Crystal Structure and Applications of 5-Bromo-1H-pyrrolo[2,3-b]pyridine and Its Analogs
For researchers, scientists, and professionals in drug development, a profound understanding of the three-dimensional structure of heterocyclic scaffolds is paramount for rational drug design. The 5-Bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-Bromo-7-azaindole, represents a privileged core structure in medicinal chemistry. Its unique electronic properties and hydrogen bonding capabilities make it a sought-after building block for developing targeted therapeutics, particularly kinase inhibitors.[1] This guide provides a detailed exploration of the crystal structure of this scaffold, methodologies for its synthesis and crystallization, and insights into the biological significance of its analogs.
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety is a bioisostere of both indole and the adenine fragment of ATP, which is crucial for the function of kinases. This structural mimicry allows 7-azaindole derivatives to effectively compete with ATP for the binding site of various kinases, making them a cornerstone in the development of inhibitors for this enzyme class. The introduction of a bromine atom at the 5-position not only modulates the electronic landscape of the molecule but also provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies.[2][3]
Unveiling the Solid-State Architecture: The Crystal Structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The definitive three-dimensional arrangement of atoms in a molecule is provided by single-crystal X-ray diffraction. The crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine reveals a planar heterocyclic system with specific intermolecular interactions that govern its packing in the solid state.[4][5]
Crystallographic Data
A comprehensive analysis of the crystallographic data provides the fundamental parameters of the crystal lattice and the molecule's conformation within it.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₅BrN₂ | [4] |
| Molecular Weight | 197.04 g/mol | [4] |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | [4] |
| a | 8.9082 (4) Å | [4] |
| b | 13.3632 (6) Å | [4] |
| c | 5.8330 (3) Å | [4] |
| β | 103.403 (5)° | [4] |
| Volume | 675.47 (6) ų | [4] |
| Z | 4 | [4] |
Molecular Geometry and Intermolecular Interactions
The 5-Bromo-1H-pyrrolo[2,3-b]pyridine molecule consists of a fused pyridine and pyrrole ring, forming a nearly planar azaindole skeleton with an r.m.s. deviation of 0.017 Å.[4][5] In the crystal, the most significant intermolecular interaction is the formation of inversion dimers through pairs of N—H···N hydrogen bonds.[4][5] This interaction involves the pyrrole nitrogen (N1) acting as a hydrogen bond donor and the pyridine nitrogen (N7) of an adjacent molecule acting as the acceptor.[6]
Caption: Hydrogen bonding in 5-Bromo-1H-pyrrolo[2,3-b]pyridine dimers.
Synthesis and Crystallization Strategies
The preparation of high-quality single crystals is a prerequisite for successful X-ray crystallographic analysis. This begins with the efficient synthesis of the target compound and is followed by a meticulous crystallization process.
Synthetic Protocols
Several synthetic routes to 5-Bromo-1H-pyrrolo[2,3-b]pyridine and its analogs have been reported. A common approach involves the bromination of the parent 7-azaindole. For the synthesis of more complex, substituted analogs, the Fischer indole synthesis is a powerful method.[7]
Protocol 1: Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine [8][9]
This protocol describes the bromination of a related dihydro-azaindole.
-
Reaction Setup: To a reaction flask, add 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of methylene chloride. Stir the mixture thoroughly.[8][9]
-
Bromination: Maintain the reaction temperature at 25-30°C and slowly add 20.20 g of a 20% hydrogen peroxide solution dropwise.[8][9]
-
Quenching: Neutralize the reaction mixture with 60 g of a saturated aqueous sodium bisulfite solution until the red color disappears.[8][9]
-
Extraction: Perform a liquid-liquid extraction to separate the organic and aqueous phases.[8][9]
-
Isolation: Recover the product by evaporating the dichloromethane solvent to yield 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[8][9]
Protocol 2: Fischer Indole Synthesis of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridines [7]
This method allows for the construction of the 7-azaindole scaffold with various substituents at the 2 and 3 positions.
-
Hydrazone Formation: Synthesize the required 5-bromo-2-hydrazinopyridine from commercially available starting materials. React this hydrazine with an appropriate ketone (alkyl or aryl) to form the corresponding hydrazone.
-
Cyclization: Heat the pyridylhydrazone in polyphosphoric acid (PPA) at 160-180°C to induce the Fischer indole cyclization.[7]
-
Workup and Purification: After cooling, carefully quench the reaction mixture with water and neutralize it. Extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for Fischer indole synthesis of 7-azaindole analogs.
Crystallization Techniques
Obtaining single crystals suitable for X-ray diffraction often requires screening various conditions. Common techniques include:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, dichloromethane/hexane) in a loosely covered vial.[10] Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.
Biological Significance and Drug Discovery Applications
The 5-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a key component in a multitude of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.
Kinase Inhibition
As previously mentioned, the 7-azaindole core is a potent hinge-binding motif for many protein kinases. The bromine atom at the 5-position can be exploited for further derivatization to enhance potency and selectivity. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[11][12] Other analogs have been investigated as inhibitors of ATM kinase, a critical protein in the DNA damage response, presenting a strategy for cancer chemosensitization.[13]
Caption: Inhibition of a receptor tyrosine kinase pathway by a 7-azaindole analog.
Anticancer and Antiviral Activity
Platinum(II) complexes incorporating 5-Bromo-1H-pyrrolo[2,3-b]pyridine as a ligand have demonstrated high cytotoxicity against human cancer cell lines, in some cases exceeding the activity of the clinically used drug cisplatin.[6] Furthermore, 7-azaindole derivatives have been identified as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, highlighting their potential as antiviral agents.[14] The core structure's ability to engage in crucial hydrogen bonding and other non-covalent interactions is key to its broad biological activity.[14][15]
Conclusion
The 5-Bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a molecule of significant interest to the scientific and drug development communities. Its crystal structure reveals a planar, hydrogen-bonding motif that is conducive to binding biological macromolecules. The synthetic versatility afforded by the bromine substituent allows for the creation of diverse libraries of analogs for biological screening. A thorough understanding of its solid-state structure, combined with robust synthetic and crystallization methodologies, provides a powerful platform for the rational design of next-generation therapeutics targeting a range of diseases, from cancer to viral infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-1H-pyrrolo-[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE | 115170-40-6 [chemicalbook.com]
- 10. shd-pub.org.rs [shd-pub.org.rs]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Advanced Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Among these, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus has emerged as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to effectively mimic the ATP-binding site of numerous kinases, a class of enzymes frequently implicated in oncogenesis and inflammatory diseases.[1][2] This guide provides an in-depth technical exploration of a particularly strategic derivative: 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. The dual halogenation at positions 5 and 6 offers medicinal chemists a versatile platform for sequential, site-selective functionalization, enabling the rapid generation of diverse compound libraries for lead optimization. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and therapeutic potential of this valuable scaffold.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery. These properties govern its behavior in both chemical reactions and biological systems.
Table 1: Physicochemical Properties of Halogenated 7-Azaindoles
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 231.48 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP (predicted) | ~2.5-3.0 | Influences solubility, permeability, and metabolic stability. |
| pKa (predicted) | ~8.0-9.0 (pyridine N) | Affects ionization state at physiological pH, impacting target binding and solubility. |
| Polar Surface Area | ~30-40 Ų | A key determinant of membrane permeability. |
Note: Predicted values are based on computational models for halogenated 7-azaindoles and may vary slightly from experimental data.
Spectroscopic Profile
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a broad singlet for the N-H proton (δ ~11.5-12.5 ppm), and distinct aromatic protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms. A representative spectrum for 5-bromo-7-azaindole shows signals at δ 11.91 (bs, 1H, NH), 8.30 (d, J = 2.2 Hz, 1H, H6), 8.20 (d, J = 2.0 Hz, 1H, H4), 7.63 (t, J = 2.8 Hz, 1H, H2), 6.50 (m, 1H, H3).[3]
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will display signals for the seven carbons of the bicyclic system, with the halogenated carbons appearing at characteristic downfield shifts.
-
Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom, with a molecular ion peak (M⁺) at m/z 230, 232, and 234 in a ratio consistent with the natural abundance of the isotopes.
Synthesis of the this compound Scaffold
A plausible synthetic strategy would involve the initial construction of a substituted pyridine ring, followed by the annulation of the pyrrole ring. Halogenation steps would be strategically placed to achieve the desired 5-bromo-6-chloro substitution pattern.
Key Synthetic Transformations: A Gateway to Molecular Diversity
The true utility of the this compound scaffold lies in its capacity for differential functionalization at the bromine and chlorine-bearing positions. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy, allowing for the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the halogenated scaffold and various boronic acids or esters.[5][6] This reaction is instrumental in introducing aryl, heteroaryl, or alkyl groups, which can modulate the pharmacological properties of the final compound.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the halogenated positions.[7][8] This is a critical transformation for synthesizing compounds with improved solubility and the ability to form key hydrogen bond interactions with biological targets.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic phases, and concentrate. Purify the residue by flash chromatography.
Medicinal Chemistry Applications: Targeting Key Signaling Pathways
Derivatives of the 7-azaindole scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are central to many disease-driving signaling pathways. The this compound core provides a strategic starting point for designing potent and selective kinase inhibitors.
Inhibition of Cancer-Associated Kinases
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in numerous cancers. 7-Azaindole derivatives have been developed as potent FGFR inhibitors. The ability to functionalize the 5- and 6-positions of the scaffold allows for the exploration of the ATP-binding site and the optimization of interactions with key residues.
-
PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The 7-azaindole scaffold has been successfully employed to develop inhibitors of PI3K.
-
Cyclin-Dependent Kinase 9 (CDK9): As a key regulator of transcription, CDK9 is an attractive target in oncology. The 7-azaindole core can be elaborated to create potent and selective CDK9 inhibitors.
-
Haspin Kinase: This mitotic kinase is essential for proper chromosome alignment and segregation. Inhibitors based on the 7-azaindole scaffold have shown promise in targeting Haspin for anti-cancer therapy.
Visualization of Key Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and synthetic strategies, the following diagrams have been generated using Graphviz.
Caption: The FGFR signaling cascade.
Caption: A typical Suzuki coupling workflow.
Conclusion: A Scaffold of Strategic Importance
This compound represents a highly valuable and versatile scaffold for modern medicinal chemistry. Its dual halogenation provides orthogonal handles for selective functionalization through robust and well-established cross-coupling methodologies. The inherent biological relevance of the 7-azaindole core, particularly as a kinase hinge-binding motif, makes this scaffold an exceptional starting point for the development of novel therapeutics targeting a range of diseases, most notably cancer. This guide has provided a comprehensive overview of its synthesis, characterization, and application, intended to empower researchers in their quest for the next generation of innovative medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Preliminary Bioactivity Screening of Novel 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3] Its structural resemblance to purines allows it to function as an effective hinge-binder for a multitude of protein kinases, making it a cornerstone in the development of targeted cancer therapies.[4][5] This guide outlines a comprehensive, tiered strategy for the preliminary bioactivity screening of novel compound libraries derived from 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. This specific starting material is strategically selected for its halogenated sites, which serve as versatile synthetic handles for diversification through modern cross-coupling reactions, enabling the generation of a broad chemical space.
The proposed screening cascade is designed for efficiency and logical progression. It begins with a broad assessment of general cytotoxicity to identify potential anticancer agents and flag overtly toxic compounds.[6][7] Subsequently, based on the well-established pharmacology of the 7-azaindole core, the workflow proceeds to targeted assays, including a kinase inhibitor panel and an antimicrobial susceptibility screen.[8][9][10] This document provides the scientific rationale behind each experimental choice, detailed step-by-step protocols for key assays, and frameworks for data interpretation, culminating in a logical pathway for hit identification and validation.
The 7-Azaindole Scaffold: A Foundation for Drug Discovery
The 7-azaindole framework is a bioisostere of indole and adenine, the nitrogenous base of ATP.[11] This mimicry is the key to its biological activity. The pyridine nitrogen atom and the pyrrole N-H group can form a bidentate hydrogen bond pattern with the "hinge region" of the ATP-binding pocket in many protein kinases.[5][8] This interaction is a hallmark of many Type I and Type II kinase inhibitors. The remarkable success of this scaffold is exemplified by the FDA-approved drug Vemurafenib, a potent B-RAF kinase inhibitor used in melanoma treatment, which was developed from a 7-azaindole fragment.[4][5]
The starting point for our theoretical library, This compound , provides two distinct and chemically addressable positions for diversification. The bromine at the 5-position and chlorine at the 6-position can be selectively functionalized using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic exploration of the structure-activity relationship (SAR) and the development of novel intellectual property.
A Tiered Screening Strategy for Efficient Discovery
A preliminary screen of a novel compound library should be designed to maximize information while conserving resources. A tiered or cascaded approach is the most logical framework.[12] This involves progressing a large number of compounds through an initial, broad, and cost-effective assay, followed by more specific, mechanistically-driven assays for the subset of "hit" compounds. This strategy efficiently filters the library, focusing resources on the most promising candidates.
Tier 1: General Cytotoxicity & Antiproliferative Screening
Rationale and Experimental Choice
The initial step in evaluating any new chemical entity is to assess its effect on cell viability.[13][14] A cytotoxicity assay serves a dual purpose: it identifies compounds with potential as antiproliferative agents for oncology applications and simultaneously flags compounds that exhibit non-specific, broad toxicity, which may be undesirable for other therapeutic indications.[6]
We recommend screening against a small, diverse panel of human cancer cell lines that represent different tissue origins, such as:
-
MCF-7: Estrogen-receptor positive breast adenocarcinoma.
-
A549: Lung carcinoma.
-
PC-3: Prostate adenocarcinoma.
-
HCT116: Colorectal carcinoma.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method suitable for this initial screen.[7][15] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product whose absorbance is quantifiable by spectrophotometry.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final desired concentrations (e.g., for a primary screen, a single high concentration of 10 µM or 50 µM is often used). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the test compounds, a vehicle control (DMSO), and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Interpretation
The results of the primary single-point screen are typically expressed as the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50% inhibition) are deemed "hits" and are advanced to determine their half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Derivative Structure (R-group) | % Viability @ 10 µM (MCF-7) | % Viability @ 10 µM (A549) | % Viability @ 10 µM (PC-3) |
| Lead-001 | Phenyl | 98.2 ± 4.5 | 101.5 ± 5.1 | 95.7 ± 6.2 |
| Lead-002 | 4-methoxyphenyl | 45.1 ± 3.8 | 38.9 ± 4.2 | 60.3 ± 5.5 |
| Lead-003 | 3-pyridyl | 15.6 ± 2.1 | 18.2 ± 2.9 | 22.4 ± 3.1 |
| Doxorubicin | Positive Control | 5.2 ± 1.1 | 8.7 ± 1.5 | 11.9 ± 1.8 |
Table 1: Example data format for a single-point cytotoxicity screen.
Tier 2: Target-Informed Bioactivity Screening
Compounds that pass the initial cytotoxicity screen (i.e., are either potent inhibitors or are non-toxic at the screening concentration) should be advanced to more specific, target-class-oriented assays based on the known biology of the 7-azaindole scaffold.
Kinase Inhibition Assays
The 7-azaindole scaffold is a proven kinase hinge-binder.[4][5][9] Therefore, a primary screen against a panel of representative kinases is a high-priority next step. This can identify potent and potentially selective inhibitors. A diverse panel might include tyrosine kinases (e.g., SRC, EGFR) and serine/threonine kinases (e.g., CDK2, ROCK1).
This type of assay quantifies kinase activity by measuring the amount of ADP produced from the kinase's phosphorylation of a substrate.
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP in a buffered solution.
-
Compound Addition: Add the test compounds at a fixed concentration (e.g., 10 µM). Include a "no inhibitor" control (vehicle) and a "no enzyme" control.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that uses the newly formed ADP to generate ATP, which in turn drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Data is presented as percent inhibition relative to the vehicle control.
| Compound ID | SRC % Inhibition @ 10 µM | EGFR % Inhibition @ 10 µM | CDK2 % Inhibition @ 10 µM |
| Lead-001 | 5.2 ± 2.1 | 8.1 ± 3.3 | 3.5 ± 1.9 |
| Lead-002 | 88.7 ± 4.5 | 35.4 ± 5.1 | 21.9 ± 4.8 |
| Lead-003 | 95.3 ± 3.9 | 92.1 ± 4.2 | 45.6 ± 6.1 |
| Staurosporine | Positive Control | 99.8 ± 0.5 | 99.9 ± 0.4 |
Table 2: Example data format for a kinase inhibition panel.
Antimicrobial Susceptibility Testing
Nitrogen-containing heterocyclic scaffolds, including pyrrole derivatives, are frequently found to possess antimicrobial properties.[10][16] A preliminary screen for antibacterial activity is a valuable secondary assay to explore the full bioactive potential of the new chemical series. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[17][18]
-
Compound Preparation: Perform a two-fold serial dilution of each test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) of representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.
-
Inoculation: Add the bacterial inoculum to each well of the compound dilution plate. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
MIC values are reported in µg/mL or µM.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Lead-001 | >128 | >128 |
| Lead-002 | 16 | >128 |
| Lead-003 | 32 | 64 |
| Ciprofloxacin | Positive Control | 0.5 |
Table 3: Example data format for MIC determination.
Hit Triage and Forward Progression
Data from all tiers of the screen must be synthesized to make informed decisions. A "hit" is a compound that meets a pre-defined activity threshold in a given assay.
-
Anticancer Hits: Compounds with low IC₅₀ values in the cytotoxicity screen.
-
Kinase Inhibitor Hits: Compounds showing significant % inhibition against one or more kinases.
-
Antimicrobial Hits: Compounds with low MIC values.
The next steps involve confirming the activity of the primary hits, assessing their selectivity (e.g., for kinase hits, profiling against a larger panel), and beginning preliminary structure-activity relationship (SAR) analysis to guide the synthesis of the next generation of derivatives.
Conclusion
The this compound core is an outstanding starting point for the generation of novel, biologically active small molecules. By employing a strategic, tiered screening approach that begins with broad cytotoxicity testing and funnels into target-informed assays for kinase inhibition and antimicrobial activity, research teams can efficiently and effectively interrogate a new chemical library. This guide provides the foundational rationale and validated protocols to empower researchers to identify and advance promising new compounds toward the development of next-generation therapeutics.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results. | Semantic Scholar [semanticscholar.org]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. nebiolab.com [nebiolab.com]
- 7. kosheeka.com [kosheeka.com]
- 8. researchgate.net [researchgate.net]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its structure, a bioisostere of indole, is a core component in numerous biologically active molecules, including a variety of kinase inhibitors.[3][4][5] The ability to functionalize this core at specific positions is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a key building block that allows for selective carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki coupling reactions. We will delve into the mechanistic nuances, provide field-tested protocols, and discuss critical parameters for achieving high-yield, selective synthesis of diverse 7-azaindole derivatives.
Understanding the Reactivity: A Tale of Two Halogens
The successful application of this compound in Suzuki coupling hinges on the differential reactivity of the bromine and chlorine substituents. In palladium-catalyzed cross-coupling reactions, the relative reactivity of halogens generally follows the trend I > Br > Cl > F.[6] This hierarchy is primarily dictated by the carbon-halogen bond strength, which influences the rate-determining oxidative addition step of the catalytic cycle.
For this compound, this differential reactivity allows for site-selective Suzuki coupling. The C5-Br bond is significantly more susceptible to oxidative addition with a palladium(0) catalyst compared to the more robust C6-Cl bond. This chemoselectivity enables the introduction of an aryl or heteroaryl group at the 5-position while leaving the 6-chloro substituent intact for potential subsequent transformations.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation.[7][8] The catalytic cycle, depicted below, involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C5-Br) of the 7-azaindole substrate, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the N-Arylation of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of N-Aryl-7-azaindoles
The 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a pivotal heterocyclic scaffold in contemporary drug discovery and materials science. Its unique electronic properties and ability to act as a versatile building block make it a sought-after intermediate for synthesizing compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy.[1][2] The N-arylation of this core structure is a critical transformation, enabling the introduction of diverse aryl and heteroaryl moieties that modulate the pharmacological and physicochemical properties of the final compounds. This guide provides detailed protocols for the two most powerful and widely adopted methods for this transformation: the Copper-Catalyzed Ullmann Condensation and the Palladium-Catalyzed Buchwald-Hartwig Amination.
Understanding the Core Chemistry: A Tale of Two Metals
The choice between a copper- or palladium-catalyzed approach often depends on factors such as substrate scope, functional group tolerance, and cost-effectiveness. Both methods have been refined over the years to offer high yields and broad applicability.
Copper-Catalyzed N-Arylation (Ullmann-Type Reaction): This classic method has seen a resurgence with the development of well-defined catalyst systems that operate under milder conditions than the harsh traditional Ullmann reactions.[3] Modern protocols often utilize copper(I) or copper(II) salts in combination with a ligand, typically a diamine or an N-oxide, which facilitates the catalytic cycle.[4][5] The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the azaindole and subsequent reductive elimination to form the C-N bond. The use of 7-azaindole N-oxide (7-AINO) as a ligand has been shown to be an effective promoter for the Cu-catalyzed N-arylation of azoles.[5][6]
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This reaction has become a cornerstone of modern organic synthesis due to its remarkable efficiency and broad functional group tolerance.[7][8] The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated amine (in this case, the azaindole anion) and reductive elimination to furnish the N-arylated product. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes both the oxidative addition and the final reductive elimination steps.[9][10][11]
Visualizing the Catalytic Pathways
To better understand the underlying mechanisms, the following diagrams illustrate the generally accepted catalytic cycles for both the Ullmann-type and Buchwald-Hartwig N-arylation reactions.
Caption: Generalized catalytic cycle for the Copper-Catalyzed Ullmann-Type N-Arylation.
Caption: Generalized catalytic cycle for the Palladium-Catalyzed Buchwald-Hartwig N-Arylation.
Data Presentation: Comparative Overview of Catalytic Systems
The following table summarizes typical reaction parameters for the N-arylation of related heterocyclic systems, providing a starting point for the optimization of the N-arylation of this compound.
| Parameter | Copper-Catalyzed (Ullmann-Type) | Palladium-Catalyzed (Buchwald-Hartwig) |
| Catalyst | CuI, Cu(OAc)₂, or CuF₂ | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | N,N'-Dimethylethylenediamine (DMEDA), 1,10-Phenanthroline, or 7-Azaindole N-oxide (7-AINO) | Xantphos, BINAP, or bulky biarylphosphines (e.g., tBuBrettPhos) |
| Base | K₃PO₄, Cs₂CO₃, or KOH | K₃PO₄, NaOtBu, or LHMDS |
| Solvent | Toluene, Dioxane, or DMSO | Toluene, Dioxane, or THF |
| Temperature (°C) | 100-140 | 80-110 |
| Reaction Time (h) | 12-24 | 4-16 |
| Typical Yields | 60-90% | 75-98% |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Handle all reagents and solvents with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere where necessary.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)
This protocol is adapted from established procedures for the N-arylation of azaindoles and related heterocycles.[4][12]
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene or dioxane (5 mL) to the vessel, followed by DMEDA (0.2 mmol, 20 mol%).
-
Seal the vessel and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-arylated product.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is based on well-established Buchwald-Hartwig amination procedures for challenging heterocyclic substrates.[8][9][10][11]
Materials:
-
This compound
-
Aryl bromide or aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to a dry reaction vessel.
-
Add anhydrous toluene or dioxane (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
-
To this mixture, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and NaOtBu (1.4 mmol).
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired N-arylated product.
Workflow Visualization
Caption: General experimental workflow for N-arylation reactions.
Conclusion and Further Optimization
The protocols provided herein offer robust starting points for the N-arylation of this compound. It is crucial to recognize that the optimal conditions may vary depending on the specific aryl halide used. For electron-deficient aryl halides, a stronger base or a more electron-rich ligand may be required in the Buchwald-Hartwig amination. Conversely, for sterically hindered coupling partners, higher temperatures and longer reaction times might be necessary. Systematic screening of catalysts, ligands, bases, and solvents is recommended to achieve the highest possible yield and purity for each specific substrate combination.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Synthesis of Kinase Inhibitors Using 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine as a Versatile Scaffold
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern medicinal chemistry, renowned for its ability to act as an effective ATP-mimetic hinge-binder in a multitude of protein kinases.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, a key dihalogenated intermediate, for the synthesis of potent and selective kinase inhibitors. We will explore the orthogonal reactivity of the C5-bromo and C6-chloro positions, providing field-proven, step-by-step protocols for sequential palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. A case study illustrating the synthesis of a representative Rho-associated kinase (ROCK) inhibitor will consolidate these methodologies into a practical workflow.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The majority of small-molecule kinase inhibitors are ATP-competitive, binding to the enzyme's active site.[1] The 7-azaindole framework has emerged as a premier structural motif for this purpose. Its pyrrole NH group and adjacent pyridine N7 atom act as a bidentate hydrogen bond donor and acceptor, respectively, effectively mimicking the adenine portion of ATP and forming robust interactions with the kinase hinge region.[1][2] This bioisosteric relationship has been successfully exploited in approved drugs like Vemurafenib, a potent BRAF kinase inhibitor.[1][4]
The specific intermediate, this compound, offers a significant synthetic advantage. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for a predictable and sequential functionalization of the scaffold. Typically, the more reactive C5-bromo bond can be addressed first, followed by modification at the C6-chloro position, enabling the systematic construction of complex molecular architectures with high precision.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eureka.patsnap.com [eureka.patsnap.com]
Application Notes & Protocols: The Strategic Use of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold.[1] As a bioisostere of both indole and the purine system of adenosine triphosphate (ATP), the 7-azaindole core is exceptionally well-suited for targeting ATP-binding sites, particularly within the kinase family of enzymes.[2]
This guide focuses on a specific, highly versatile derivative: 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine . The strategic placement of two distinct halogen atoms—a bromine at the C5 position and a chlorine at the C6 position—transforms the core scaffold into a powerful building block. These halogens serve as orthogonal synthetic handles, allowing for sequential and site-selective functionalization through a variety of well-established cross-coupling reactions. This enables medicinal chemists to systematically explore the chemical space around the core, fine-tuning a molecule's potency, selectivity, and pharmacokinetic properties. The 7-azaindole framework provides the essential hinge-binding interactions, while the diversity introduced at the C5 and C6 positions allows for the optimization of interactions with other regions of the target protein.
The most profound impact of the 7-azaindole scaffold has been in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[4] The 7-azaindole moiety mimics the adenine portion of ATP, forming two critical hydrogen bonds with the "hinge" region of the kinase active site—the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[2][3][5] This bidentate interaction provides a strong anchor for the inhibitor, leading to high binding affinity. The success of this strategy is exemplified by the FDA-approved drug Vemurafenib, a potent BRAF kinase inhibitor built upon a 7-azaindole core.[3][5]
This document provides detailed protocols for the key synthetic transformations of this compound and illustrates its application in the rational design of kinase inhibitors.
Part 1: Foundational Synthetic Methodologies
The differential reactivity of the C-Br and C-Cl bonds is a cornerstone of this building block's utility. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization at the C5 position while leaving the C6 position available for subsequent modification.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5 Position
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups.[6]
Objective: To selectively couple an aryl or heteroaryl boronic acid/ester at the C5-bromo position of the 7-azaindole scaffold.
Causality: This reaction is typically performed first due to the higher reactivity of the C-Br bond. The choice of a palladium catalyst with bulky, electron-rich phosphine ligands (like Pd(dppf)Cl₂) is crucial for achieving high efficiency with heteroaromatic substrates.[7] An inorganic base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[7][8] A mixed solvent system, often dioxane and water, is used to dissolve both the organic and inorganic reagents.[9]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 - 0.10 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (typically 4:1 v/v)
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry round-bottom flask or microwave vial, add this compound, the boronic acid, Pd(dppf)Cl₂, and the base.
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for significantly shorter reaction times.[8]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the 5-aryl-6-chloro-1H-pyrrolo[2,3-b]pyridine derivative.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl-alkynes, which are valuable intermediates for extending molecular scaffolds or for use in click chemistry.[10][11]
Objective: To introduce a terminal alkyne at the C5-bromo position.
Causality: This reaction requires a dual catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne.[10][11] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as a co-solvent.[10] The reaction is highly sensitive to oxygen, so rigorous degassing is mandatory to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 - 0.05 equiv)
-
Copper(I) Iodide (CuI) (0.05 - 0.10 equiv)
-
Triethylamine (Et₃N) or other amine base
-
Anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Inert Atmosphere: Add this compound, Pd(PPh₃)₄, and CuI to a dry, degassed flask under an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent and the amine base.
-
Degassing: Bubble inert gas through the solution for 15-20 minutes to ensure all oxygen is removed.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive substrates.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography to obtain the 5-alkynyl-6-chloro-1H-pyrrolo[2,3-b]pyridine.
Caption: General workflow for Sonogashira cross-coupling.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, essential for installing primary or secondary amines onto an aromatic core.[12][13]
Objective: To introduce an amine functionality at either the C5 or C6 position.
Causality: This reaction is notoriously sensitive to the choice of ligand and base. For electron-rich heteroaryl halides, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the difficult C-N reductive elimination step from the palladium center.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine, forming the active palladium-amido intermediate.[12][14]
Materials:
-
Halogenated 7-azaindole (e.g., 5-Bromo-6-chloro- or 5-Aryl-6-chloro-) (1.0 equiv)
-
Primary or Secondary Amine (1.2 - 2.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3) (0.02 - 0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) or LHMDS (1.5 - 2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst and base to a dry reaction vessel.
-
Reagent Addition: Add the halogenated 7-azaindole, the amine, and the anhydrous solvent.
-
Heating: Seal the vessel and heat to 80-110 °C with stirring.
-
Monitoring: Track the reaction's progress by LC-MS. The reaction times can vary widely (4-24 hours) depending on the substrates.
-
Work-up: After cooling, carefully quench the reaction by adding water. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via column chromatography to isolate the aminated product.
Part 2: Application in Rational Kinase Inhibitor Design
The true power of this compound is realized when these synthetic protocols are applied in a strategic drug design campaign. The goal is to build a molecule that retains the crucial hinge-binding of the 7-azaindole core while adding new interactions to achieve high potency and selectivity for a specific kinase target.
The Design Strategy:
-
Anchor: The 7-azaindole core serves as the anchor, forming two hydrogen bonds with the kinase hinge.
-
Vector 1 (C5 Position): Functionalization at C5, typically via Suzuki or Sonogashira coupling, extends the molecule towards the solvent-exposed region or a hydrophobic pocket. This is a primary site for exploring Structure-Activity Relationships (SAR).
-
Vector 2 (C6 Position): After C5 is functionalized, the less reactive C6-chloro position can be targeted, often with more forcing conditions (e.g., Buchwald-Hartwig amination at higher temperatures or using a more active catalyst system). This vector can probe interactions towards the ribose-binding pocket of the ATP site.
Caption: Strategic workflow for kinase inhibitor synthesis.
Part 3: Quantitative Data Summary
The following table summarizes typical reaction conditions for the key transformations, providing a starting point for experimental design. Note that conditions must often be optimized for specific substrates.
| Reaction Type | Position | Typical Catalyst / Ligand | Typical Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | C5 (Br) | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, DME | 80 - 100 |
| Sonogashira | C5 (Br) | Pd(PPh₃)₄ / CuI | Et₃N, DIPA | THF, DMF | 25 - 60 |
| Buchwald-Hartwig | C5/C6 | XPhos Pd G3, RuPhos Pd G3 | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane | 80 - 110 |
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed building block that provides an efficient and versatile entry point into the synthesis of complex, biologically active molecules. Its 7-azaindole core is a proven pharmacophore for kinase inhibition, while its orthogonal halogen handles empower medicinal chemists to conduct sophisticated SAR studies through reliable and well-understood cross-coupling chemistry. By mastering the application of this scaffold, researchers in drug development are well-equipped to create the next generation of targeted therapeutics.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Novel Pyrrolo[2,3-b]pyridine Derivatives for Targeted FGFR Inhibition
Abstract: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis. Its aberrant activation, through gene amplification, activating mutations, or chromosomal fusions, is a key oncogenic driver in a variety of solid tumors. This makes the FGFR family a compelling target for cancer therapy.[1][2] This document provides a comprehensive guide for researchers on the design, synthesis, and evaluation of novel FGFR inhibitors based on the promising 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold. This core structure offers a unique and efficient starting point for developing potent and selective kinase inhibitors.[3][4][5] We will detail the scientific rationale, step-by-step protocols for synthesis and biological evaluation, and data interpretation strategies, providing a complete roadmap from compound conception to preclinical validation.
Introduction: The Rationale for Targeting FGFR with Pyrrolo[2,3-b]pyridines
The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4).[5] Upon binding with fibroblast growth factors (FGFs), these receptors dimerize, leading to the autophosphorylation of their intracellular kinase domains. This event triggers a cascade of downstream signaling, primarily through the RAS-MEK-ERK and PI3K-AKT pathways, which ultimately drives cell growth and survival.[2][3] Dysregulation of this axis is implicated in numerous cancers, including breast, lung, gastric, and bladder cancers, making FGFR inhibitors a sought-after class of targeted therapeutics.[6][7]
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design. Its bicyclic system provides a rigid framework for presenting substituents that can form key interactions within the ATP-binding pocket of FGFR, while its low molecular weight makes it an attractive starting point for developing drug candidates with favorable physicochemical properties.[3][5] This guide outlines the workflow for leveraging this scaffold to create novel and effective FGFR inhibitors.
The FGFR Signaling Cascade: A Visual Overview
Activation of FGFRs initiates a complex network of intracellular signals. Understanding this pathway is crucial for designing inhibitors and for assessing their downstream effects in cellular models.
Caption: Canonical FGFR signaling pathway.
PART I: SYNTHESIS OF NOVEL PYRROLO[2,3-b]PYRIDINE DERIVATIVES
Scientific Rationale
The core strategy involves a structure-based design approach. The pyrrolo[2,3-b]pyridine core acts as a hinge-binder, mimicking the adenine moiety of ATP. The primary goal of synthesis is to introduce a variety of substituents at key positions on this scaffold to explore the structure-activity relationship (SAR). Modifications are designed to probe different regions of the ATP-binding pocket, aiming to enhance potency against FGFRs while improving selectivity over other kinases.
General Synthetic Scheme
A common and effective route to synthesize these derivatives involves the condensation of a substituted 1H-pyrrolo[2,3-b]pyridine with various aldehydes. This approach allows for rapid diversification of the molecule.[3][5]
Caption: General synthetic workflow.
Protocol 1: Synthesis of (E)-3-(4-methoxybenzylidene)-5-(trifluoromethyl)-3H-pyrrolo[2,3-b]pyridine
This protocol is a representative example based on published procedures.[3][5]
A. Materials & Reagents:
-
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
4-methoxybenzaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
B. Step-by-Step Procedure:
-
Reaction Setup: To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol, add 4-methoxybenzaldehyde (1.2 eq).
-
Causality: Ethanol is a suitable polar protic solvent for this condensation reaction. A slight excess of the aldehyde ensures the complete consumption of the starting material.
-
-
Catalyst Addition: Add piperidine (0.2 eq) to the reaction mixture.
-
Causality: Piperidine acts as a base catalyst to facilitate the aldol-type condensation between the pyrrolo[2,3-b]pyridine and the aldehyde.
-
-
Reaction: Heat the mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Filter the solid and wash with cold ethanol to obtain the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Causality: Chromatography is essential to remove unreacted starting materials, by-products, and the catalyst, yielding the pure desired compound.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.
-
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and LC-MS.
PART II: IN VITRO EVALUATION OF FGFR INHIBITION
Scientific Rationale
Once synthesized, the compounds must be tested for their ability to inhibit the target enzyme. In vitro kinase assays are the first step in quantifying the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC₅₀). Testing against a panel of FGFR isoforms (FGFR1, 2, 3, and 4) is crucial to determine the compound's selectivity profile.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining IC₅₀ values using a commercially available assay kit, such as the Kinase-Glo® Max Assay.[8]
A. Workflow Overview:
Caption: Workflow for an in vitro kinase assay.
B. Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting at a high concentration (e.g., 100 µM).
-
Reaction Plate Setup: To the wells of a 96-well plate, add the kinase buffer, the specific recombinant FGFR enzyme (e.g., FGFR1), and a suitable tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1).[8]
-
Add Inhibitor: Add the serially diluted test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the specific enzyme to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[9]
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®). The light output is inversely correlated with kinase activity.
-
Data Analysis: The luminescence signal is measured using a plate reader. The data is normalized to controls and plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.
Data Presentation
Summarizing the IC₅₀ values in a table allows for a clear comparison of potency and selectivity across the synthesized series.
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| Lead-001 | 7 | 9 | 25 | 712 |
| Lead-002 | 15 | 22 | 45 | >1000 |
| Lead-003 | 250 | 310 | 150 | >2000 |
| Control | 1900 | >5000 | >5000 | >5000 |
| Data is representative and modeled after published results for illustrative purposes.[4][5] |
PART III: CELL-BASED EVALUATION
Scientific Rationale
Potent enzymatic inhibition does not always translate to cellular activity. Cell-based assays are critical for confirming that the compounds can penetrate the cell membrane, engage the FGFR target in a complex cellular environment, inhibit downstream signaling, and ultimately exert an anti-proliferative effect.[10][11] It is vital to use cancer cell lines with documented FGFR pathway alterations (e.g., FGFR1 amplification) for these studies.[12]
Protocol 3: Western Blot for Downstream Signaling
A. Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed a cancer cell line with known FGFR amplification (e.g., NCI-H1581 for FGFR1 amplification) in 6-well plates. Allow cells to adhere overnight.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test compound for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for 15-30 minutes to induce receptor phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-FRS2, phospho-ERK, and a loading control (e.g., β-Actin).[13]
-
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Cell Proliferation / Viability Assay
A. Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., 2,500 cells/well) in a 96-well plate and allow them to adhere overnight.[14]
-
Inhibitor Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours (or an optimized time point) at 37°C in a CO₂ incubator.[14]
-
Viability Measurement: Add a viability reagent (e.g., WST-1, CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
PART IV: IN VIVO EFFICACY IN ANIMAL MODELS
Scientific Rationale
The final preclinical step is to evaluate the anti-tumor activity of a lead compound in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for assessing in vivo efficacy, tolerability, and pharmacokinetics.[15][16]
Protocol 5: High-Level Overview of a Subcutaneous Xenograft Study
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
A. Workflow Overview
Caption: Workflow for a xenograft efficacy study.
B. Key Steps:
-
Cell Implantation: Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., 5-10 million cells) into the flank of immunodeficient mice (e.g., NOD-SCID or Nu/Nu).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Randomize mice into treatment cohorts (e.g., vehicle control, test compound at different doses).
-
Compound Administration: Administer the compound daily via a clinically relevant route, such as oral gavage.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor animal body weight 2-3 times per week as a measure of general toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals, and excise, weigh, and photograph the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion and Future Directions
This guide provides a structured framework for the discovery and preclinical development of novel pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. By following a logical progression from rational design and synthesis to a multi-tiered biological evaluation, researchers can efficiently identify and validate promising lead compounds. Successful identification of a candidate with potent and selective FGFR inhibition, robust cellular activity, and significant in vivo anti-tumor efficacy at a well-tolerated dose paves the way for further IND-enabling studies, including formal toxicology and pharmacokinetic profiling, with the ultimate goal of clinical translation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benthamscience.com [benthamscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Potent and Selective PDE4B Inhibitors
Introduction: The Therapeutic Promise of Targeting PDE4B
Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels in inflammatory and immune cells are associated with a broad range of anti-inflammatory responses.[2][3] The PDE4 family is comprised of four isoforms (PDE4A, B, C, and D), and while general PDE4 inhibitors have shown clinical efficacy, their use has been hampered by dose-limiting side effects such as nausea and emesis, which are primarily linked to the inhibition of the PDE4D isoform.[4][5] In contrast, the PDE4B isoform is predominantly expressed in inflammatory and immune cells, making it a prime therapeutic target for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis with a potentially improved side-effect profile.[4][6] The development of selective PDE4B inhibitors is therefore a significant focus in contemporary drug discovery.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry.[7] Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into numerous biologically active molecules, including potent kinase inhibitors.[7][8] Recent research has identified the 1H-pyrrolo[2,3-b]pyridine core as a promising framework for the development of selective PDE4B inhibitors.[6][9] This application note provides a detailed guide on the utilization of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine as a versatile starting material for the synthesis of a novel class of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with potent and selective PDE4B inhibitory activity.
Strategic Advantage of the this compound Scaffold
The choice of this compound as a starting material is a strategic one, offering multiple avenues for chemical diversification. The bromine and chlorine atoms at positions 5 and 6, respectively, serve as versatile synthetic handles for introducing a variety of substituents through cross-coupling reactions. This allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the final compounds. Furthermore, the pyrrole nitrogen and the 2-position of the core provide additional points for modification, making this scaffold a rich platform for generating a diverse chemical library for biological screening.
Signaling Pathway and Mechanism of Action
PDE4B inhibitors exert their anti-inflammatory effects by increasing intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, such as NF-κB. The overall result is a downregulation of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect and associated mechanism of action of phosphodiesterase 4 (PDE4) inhibitor on CD4+ lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. This compound is a key building block in the development of various pharmaceutical compounds.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic protocols and achieve higher yields and purity.
I. Synthetic Strategy Overview
The synthesis of this compound typically involves a multi-step process starting from a substituted pyridine or pyrrolopyridine precursor. A common and effective route is the halogenation of 6-chloro-1H-pyrrolo[2,3-b]pyridine. The core of this synthesis lies in the selective bromination of the pyrrole ring at the C5 position.
Generalized Synthetic Pathway
Caption: Generalized synthetic route to this compound.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of the Final Product
Q: My overall yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yield is a multifaceted issue that can arise from several stages of the synthesis. Let's break down the potential culprits:
1. Inefficient Bromination:
-
Cause: The electron-rich pyrrole ring of the 1H-pyrrolo[2,3-b]pyridine system is susceptible to electrophilic substitution, but the reaction conditions must be carefully controlled to favor mono-bromination at the desired C5 position.[2] Competing side reactions, such as di-bromination or degradation of the starting material, can significantly reduce the yield.
-
Solution:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is a milder and more selective reagent, reducing the formation of over-brominated byproducts.
-
Solvent and Temperature Control: The choice of solvent is critical. Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures (e.g., 0°C to room temperature) can help control the reactivity and improve selectivity.
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the brominating agent. A large excess will lead to multiple brominations.
-
2. Degradation During Deprotection:
-
Cause: If a protecting group is used on the pyrrole nitrogen, harsh deprotection conditions can lead to the degradation of the sensitive pyrrolopyridine core. For instance, strong acidic or basic conditions can cause ring opening or other side reactions.[3]
-
Solution:
-
Choice of Protecting Group: Employ a protecting group that can be removed under mild conditions. The trimethylsilylethoxymethyl (SEM) group is a good option as it can be cleaved with fluoride sources (e.g., TBAF) or under acidic conditions that are often milder than those required for other groups.[3]
-
Optimized Deprotection Conditions: Carefully screen deprotection conditions, including temperature, reaction time, and the concentration of the deprotecting agent, to find the optimal balance between complete removal of the protecting group and minimal product degradation.
-
3. Purification Losses:
-
Cause: The final product and intermediates may have similar polarities to byproducts, leading to co-elution during column chromatography and subsequent loss of material.
-
Solution:
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove impurities and improve the final yield of pure product.
-
Optimized Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary.
-
Problem 2: Formation of Multiple Products (Poor Selectivity)
Q: I am observing multiple spots on my TLC plate after the bromination step, indicating the formation of several byproducts. How can I improve the selectivity of the reaction?
A: Poor selectivity in the bromination of 6-chloro-1H-pyrrolo[2,3-b]pyridine is a common challenge. The primary goal is to achieve selective bromination at the C5 position.
1. Understanding the Reactivity:
-
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is an electron-rich heteroaromatic system.[4] Electrophilic substitution, such as bromination, preferentially occurs on the pyrrole ring at the C3 position. However, the presence of substituents can influence the regioselectivity.
2. Strategies for Improved Selectivity:
-
Protecting the Pyrrole Nitrogen: The use of a bulky protecting group on the pyrrole nitrogen can sterically hinder the C2 and C3 positions, directing the electrophilic attack to the C5 position.
-
Reaction Conditions:
-
Temperature: Running the reaction at lower temperatures (e.g., 0°C or -78°C) can enhance selectivity by favoring the kinetically controlled product.
-
Rate of Addition: Slow, dropwise addition of the brominating agent to the solution of the substrate can help to maintain a low concentration of the electrophile, minimizing over-reaction.
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: The most direct precursor is 6-chloro-1H-pyrrolo[2,3-b]pyridine.[5][6] This compound is commercially available, though its synthesis can also be achieved through various published methods. Starting with a pre-formed pyrrolopyridine core simplifies the overall synthetic route.
Q2: Is it necessary to protect the pyrrole nitrogen before bromination?
A2: While not strictly necessary in all cases, protecting the pyrrole nitrogen is highly recommended for improving both yield and selectivity. The unprotected N-H is acidic and can react with some reagents. A protecting group can also modulate the electronic properties of the ring system and provide steric hindrance to direct the bromination to the desired position.
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reactions include:
-
Over-bromination: Formation of di- or tri-brominated products.
-
Oxidation: The pyrrole ring can be susceptible to oxidation, especially under harsh reaction conditions.
-
Ring-opening: Strong acids or bases can lead to the cleavage of the pyrrolopyridine ring system.
Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A4:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying the position of the bromine and chlorine atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Elemental Analysis: To determine the elemental composition and confirm the purity of the final compound.
-
IV. Experimental Protocols
Protocol 1: N-Protection of 6-chloro-1H-pyrrolo[2,3-b]pyridine with SEM-Cl
-
To a solution of 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination of N-SEM-protected 6-chloro-1H-pyrrolo[2,3-b]pyridine
-
Dissolve the N-SEM-protected 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM and cool the solution to 0°C.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
V. Data Presentation
Table 1: Comparison of Brominating Agents
| Brominating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Observations |
| N-Bromosuccinimide (NBS) | DCM/THF | 0 to RT | 75-90 | Cleaner reaction profile, higher selectivity for mono-bromination. |
| Bromine (Br₂) | Acetic Acid | RT | 50-70 | More aggressive, often leads to over-bromination and byproducts. |
VI. References
-
Malykhin, R. S., & Sukhorukov, A. (n.d.). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. ResearchGate.
-
The Significance of 6-Chloro-1H-pyrrolo[2,3-b]pyridine in Advanced Chemical Synthesis. (2025, October 9).
-
Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C.
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PubMed Central.
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI.
-
Unlocking Novel Therapies: The Role of this compound in Pharmaceutical R&D. (2025, October 30). NINGBO INNO PHARMCHEM CO.,LTD.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI.
-
1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
-
6-Chloro-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem.
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021, July 23). Semantic Scholar.
-
7-Azaindole: Uses and Synthesis. (2024, December 16). ChemicalBook.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubMed Central.
-
Gilow, H. M., & Burton, D. E. (n.d.). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry.
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). ResearchGate.
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025, August 6). ResearchGate.
-
Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). (2025, August 6). ResearchGate.
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022, March 1). The Royal Society of Chemistry.
-
Synthesis and pharmacological activities of 7-azaindole derivatives. (2008). PubMed.
-
2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure.
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
-
Recent Developments in the Synthesis of Dipyrromethanes. A Review. (2014, May 27). ResearchGate.
References
- 1. nbinno.com [nbinno.com]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 6-Chloro-1H-pyrrolo[2,3-b]pyridine | C7H5ClN2 | CID 11344118 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting common side reactions in 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine chemistry
Welcome to the technical support center for 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-6-chloro-7-azaindole). This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate challenges, troubleshoot common side reactions, and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity profile of this compound in cross-coupling reactions?
The reactivity of this di-halogenated 7-azaindole in palladium-catalyzed cross-coupling reactions is primarily dictated by the differential reactivity of the carbon-halogen bonds. The established trend for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-Cl > C-F.[1] This is due to the decreasing bond dissociation energy down the halogen group.
Therefore, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 6-position. This inherent chemoselectivity allows for sequential functionalization, making this a highly valuable scaffold in medicinal chemistry for building molecular complexity. For instance, in the synthesis of advanced anti-tumor drugs like Vemurafenib, the strategic placement of the bromine atom on the 7-azaindole scaffold is crucial for versatile coupling reactions.[2]
Q2: Does the pyrrole N-H group interfere with cross-coupling reactions? Should I use a protecting group?
Yes, the acidic N-H proton of the pyrrole ring can significantly impact the efficiency of cross-coupling reactions. There are two primary modes of interference:
-
Catalyst Inhibition: The pyrrole nitrogen can act as a ligand, coordinating to the palladium center and potentially deactivating the catalyst. Haloazaindoles present a particular challenge because the adjacent pyridine and pyrrole nitrogens can form a stable chelate with the metal.
-
Base Consumption: The acidic N-H (pKa ≈ 17-19 in DMSO) will be deprotonated by the strong bases typically used in cross-coupling reactions (e.g., NaOtBu, K₃PO₄). This consumes a stoichiometric amount of base and can affect the reaction kinetics.
Recommendation: While some reactions on unprotected halo-7-azaindoles have been successful, especially with carefully chosen catalyst systems,[3] N-protection is highly recommended for improving reproducibility, yield, and catalyst turnover. Common protecting groups include:
-
Sulfonyl groups (e.g., Tosyl, Benzenesulfonyl): Offer good stability but may require harsh deprotection conditions.
-
(2-(Trimethylsilyl)ethoxy)methyl (SEM): A versatile group that can be removed under milder, fluoride-mediated conditions. However, deprotection of SEM groups can sometimes lead to side products.[4]
-
Simple alkyl or benzyl groups: Can be used if the final target does not require a free N-H.
Q3: How should I store and handle this compound?
Like many heterocyclic compounds, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is a solid at room temperature. Always consult the Safety Data Sheet (SDS) from the supplier for specific handling and personal protective equipment (PPE) recommendations.
Troubleshooting Common Side Reactions
This section addresses specific issues you may encounter during key transformations. The causality behind each problem is explained, followed by actionable troubleshooting steps.
Issue 1: Poor Chemoselectivity in Suzuki-Miyaura Coupling (Reaction at C-Cl instead of C-Br)
-
Observation: You are attempting a Suzuki-Miyaura coupling expecting selective reaction at the C5-Br bond, but you observe a significant amount of the product coupled at the C6-Cl position or di-coupled product.
-
Causality: While the C-Br bond is inherently more reactive, aggressive reaction conditions can overcome the activation barrier for C-Cl bond insertion. This is particularly true at high temperatures or with highly active catalyst systems.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor chemoselectivity.
-
Detailed Protocol & Explanation:
-
Lower the Reaction Temperature: Start optimizations at a lower temperature (e.g., 80 °C). The difference in activation energy between C-Br and C-Cl oxidative addition is more pronounced at lower temperatures, thus favoring the desired C-Br coupling.
-
Select an Appropriate Catalyst/Ligand System: For selective C-Br coupling, a moderately active catalyst is often sufficient and desirable.
-
Good Starting Point: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often good choices for selective Suzuki couplings on bromo-chloro arenes.[5][6]
-
Avoid Overly Active Systems: Highly electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are excellent for activating stubborn C-Cl bonds but may reduce selectivity in a di-halo system.[1]
-
-
Use a Milder Base: While strong bases are needed for transmetalation, excessively harsh conditions can promote side reactions. Consider switching from NaOtBu to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).[7]
-
| Parameter | Recommended Condition for C5-Br Selectivity | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Moderately active, less likely to activate the C-Cl bond.[5][6] |
| Ligand | PPh₃, dppf | Less electron-rich than Buchwald-type ligands. |
| Base | K₃PO₄, Cs₂CO₃ | Sufficiently basic for transmetalation without being overly harsh.[7] |
| Temperature | 80 - 90 °C | Maximizes the reactivity difference between C-Br and C-Cl. |
| Solvent | Dioxane/H₂O, DME/H₂O | Standard solvents for Suzuki reactions. |
Issue 2: Dehalogenation (Loss of Bromine or Chlorine)
-
Observation: Your crude reaction mixture (e.g., from a Suzuki or Buchwald-Hartwig reaction) shows a significant peak in the mass spectrum corresponding to the desired product minus a halogen, or the starting material minus a halogen.
-
Causality: Dehalogenation is a common side reaction in palladium-catalyzed couplings. It can occur via two primary pathways:
-
Proto-dehalogenation: After oxidative addition of the aryl halide to Pd(0), the resulting Ar-Pd(II)-X complex can react with a proton source (e.g., water, amine N-H, or solvent) to yield the dehalogenated arene.
-
Reductive Dehalogenation: The Ar-Pd(II)-X intermediate can undergo reaction with a hydride source. Common hydride sources in these reactions include formate salts (from DMF degradation), alkoxides, or phosphine ligands. The resulting Ar-Pd(II)-H species then undergoes reductive elimination to give the dehalogenated product. This has been studied in detail for related heterocyclic systems.[8]
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under a strictly inert atmosphere (Argon or Nitrogen) to minimize proton sources.
-
Choice of Base and Solvent: Avoid bases that can generate hydrides, such as sodium formate. If using an alcohol as a solvent, be aware that it can be a hydride source, especially at elevated temperatures. Ethereal solvents like dioxane or THF are often preferred.
-
Protect the N-H Group: The pyrrole N-H is a potential proton source. Protecting the nitrogen can mitigate this pathway to proto-dehalogenation.
-
Re-evaluate the Catalyst System: Some ligand systems are more prone to promoting dehalogenation than others. If the problem persists, screen alternative phosphine ligands.
-
Issue 3: Incomplete Conversion or No Reaction in Buchwald-Hartwig Amination
-
Observation: You are attempting to couple an amine at the C6-Cl position (after having functionalized the C5-Br position) and observe only starting material or very low conversion.
-
Causality: The C-Cl bond is significantly less reactive than the C-Br bond. This transformation requires a more potent catalytic system to facilitate the difficult oxidative addition step. Furthermore, the unprotected N-H of the azaindole can inhibit the catalyst.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination at C6-Cl.
-
Detailed Protocol & Explanation:
-
Protect the N-H: This is the first and most critical step. The increased steric hindrance and electronic effects of the substituent at C5, combined with potential catalyst inhibition by the N-H, make protection essential for this more challenging C-Cl amination.
-
Employ a State-of-the-Art Catalyst System: The activation of aryl chlorides requires highly active catalysts.
-
Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands are the gold standard. Excellent choices include XPhos, SPhos, or RuPhos . These ligands promote the challenging oxidative addition to the C-Cl bond and facilitate the subsequent reductive elimination.[9][10]
-
Palladium Source: Use a Pd(0) source like Pd₂(dba)₃ or a more user-friendly and highly active pre-catalyst like XPhos Pd G3.
-
-
Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices for difficult aminations.[3]
-
-
Increase Reaction Temperature: C-Cl bond activation typically requires more thermal energy. Temperatures in the range of 100-120 °C are common.
-
| Parameter | Recommended Condition for C6-Cl Amination | Rationale |
| N-Protection | SEM, Tosyl, or other | Prevents catalyst inhibition and side reactions.[3][4] |
| Catalyst | Pd₂(dba)₃ or XPhos Pd G3 | Highly active source of Pd(0). |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands facilitate C-Cl oxidative addition.[9][10] |
| Base | NaOtBu, LHMDS | Strong, non-nucleophilic base required for amine deprotonation.[3] |
| Temperature | 100 - 120 °C | Provides sufficient energy for C-Cl bond activation. |
| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, non-protic solvents are preferred. |
Issue 4: Potential for Halogen Dance Reaction
-
Observation: You observe an unexpected regioisomer of your product, where the halogen appears to have migrated to an adjacent position on the pyridine ring.
-
Causality: The "halogen dance" is a base-catalyzed isomerization where a halogen atom migrates from one position to another on an aromatic ring.[11] The mechanism typically involves deprotonation of the ring by a strong base (like LDA or an organolithium) to form an aryllithium or related species, followed by intramolecular halogen transfer. While less common under typical cross-coupling conditions, it can be a concern when using very strong bases at low temperatures, especially if the intended reaction is slow.
-
Preventative Measures:
-
Avoid Organolithium Bases: This side reaction is most prominent with bases like LDA, n-BuLi, or t-BuLi. Stick to alkoxide, carbonate, or phosphate bases for cross-coupling reactions.
-
Control Stoichiometry: Use the correct stoichiometry of base. An excess of a very strong base could potentially initiate this pathway.
-
Reaction Temperature: Halogen dance reactions are often favored at low temperatures. If you are performing a metal-halogen exchange prior to coupling, be mindful of this potential side reaction.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Intermediates
Welcome to the technical support guide for the purification of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, a critical building block in pharmaceutical research and development.[1] This document provides field-proven insights and troubleshooting strategies to address common challenges encountered during the isolation and purification of this key intermediate and its precursors. Our goal is to equip you with the knowledge to navigate experimental complexities, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs): Initial Workup & Extraction
Question: My reaction mixture is a dark, tarry mess after synthesis. What's the best initial approach for workup?
Answer: The formation of dark, complex mixtures is common in heterocyclic synthesis due to potential side reactions and degradation. Your primary goal is to separate the desired product from inorganic salts, polar impurities, and baseline material.
-
Quench and Neutralize: First, ensure the reaction is fully quenched. If your reaction was conducted under acidic or basic conditions, carefully neutralize it. This prevents further degradation of your product, which can be pH-sensitive.
-
Aqueous Wash: Perform a series of aqueous washes in a separatory funnel. A typical sequence includes:
-
Water Wash: To remove water-soluble reagents and salts.
-
Brine (Saturated NaCl) Wash: To break up emulsions and remove the majority of water from the organic layer.
-
-
Solvent Choice: Use an appropriate organic solvent for extraction, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). EtOAc is a good general-purpose solvent, but DCM can be more effective for moderately polar compounds.
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). This is a critical step, as residual water can interfere with subsequent chromatographic purification.[2]
Question: I'm observing an emulsion during my liquid-liquid extraction. How can I resolve this?
Answer: Emulsions are common when dealing with complex reaction mixtures containing both organic and aqueous phases. To break an emulsion:
-
Add Brine: The increased ionic strength of the aqueous phase helps force the separation of layers.
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl or rock the separatory funnel.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period will allow the layers to separate.
Troubleshooting Guide: Column Chromatography
Column chromatography is the most common method for purifying this compound intermediates. Success depends on the careful selection of stationary phase and mobile phase.
Workflow for Column Chromatography Purification
Caption: General workflow for flash chromatography purification.
Question: I can't get good separation between my product and an impurity on the TLC plate. What should I do?
Answer: This is a classic challenge. The key is to systematically adjust the polarity of your mobile phase.
-
Adjust Solvent Ratio: If your spots are too high on the TLC plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., from 20% EtOAc in Hexane to 10%). If the spots are too low (low Rf), the system is not polar enough; increase the polar component.
-
Change Solvents: If adjusting the ratio doesn't work, you may need to change the solvents entirely to alter the selectivity. For instance, substituting Dichloromethane for Ethyl Acetate can change the elution order of closely related compounds.
-
Consider a Different Stationary Phase: While silica gel is standard, for very polar or basic compounds like some azaindoles, alumina (neutral or basic) may provide better separation.
| Compound Polarity | Starting Solvent System (v/v) | Notes |
| Non-polar | 1-10% Ethyl Acetate / Hexanes | Good for hydrocarbon-like impurities. |
| Moderately Polar | 10-50% Ethyl Acetate / Hexanes | A common range for many intermediates.[3][4] |
| Polar | 50-100% Ethyl Acetate / Hexanes or 1-10% Methanol / DCM | For more functionalized or polar compounds. |
Question: My product seems to be streaking on the TLC plate and the column. Why is this happening and how can I fix it?
Answer: Streaking is typically caused by one of two issues: compound overloading or strong interaction with the stationary phase.
-
Overloading: You may be spotting too much material on your TLC plate or loading too much crude product onto your column. Try diluting your sample for TLC analysis. For column chromatography, a general rule is to load 1-10% of the column's silica weight.
-
Acidity/Basicity: The pyrrolo-pyridine core has basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) or ammonia to your mobile phase. This will neutralize the acidic sites and lead to sharper bands.
Troubleshooting Poor Chromatographic Separation
Caption: Decision tree for troubleshooting poor separation in chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure, crystalline material. However, it requires careful selection of the solvent system.
Question: My compound "oils out" instead of crystallizing. What does this mean?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This usually happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of your compound.
-
Solution: Re-heat the solution until the oil redissolves completely. Allow it to cool much more slowly. If it persists, add a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
Question: I've cooled my solution, but no crystals have formed. What should I do?
Answer: Crystal formation requires nucleation. If spontaneous nucleation doesn't occur, you need to induce it.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a surface for crystals to begin forming.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the solution. This will act as a template for further crystal growth.
-
Reduce Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and try cooling again.
-
Cool to Lower Temperature: Place the flask in an ice bath or freezer, but be mindful that rapid cooling can trap impurities.
Detailed Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a moderately polar compound and a starting point of 20% EtOAc/Hexanes as the mobile phase.
-
TLC Analysis: Develop a TLC solvent system where the desired product has an Rf value of approximately 0.2-0.3.
-
Slurry Preparation: Weigh your crude product into a round-bottom flask. Add a small amount of silica gel (approximately 2-3 times the weight of your crude material).
-
Dry Loading: Add a minimal amount of a volatile solvent (like DCM or EtOAc) to dissolve the product and form a thick slurry with the silica. Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel in your chosen mobile phase, ensuring there are no air bubbles.
-
Loading: Carefully add the dry-loaded silica with your compound to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor them by TLC.[5]
-
Combine and Evaporate: Once all the product has eluted, combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purity Analysis by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is essential for determining the final purity of your material.[6][7]
-
Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where your compound has strong absorbance (e.g., 254 nm).[8]
-
-
Analysis: Inject your sample. The purity is typically calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram. A purity of >95% is often required for subsequent steps.[9][10]
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction [html.rhhz.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. reddit.com [reddit.com]
- 9. file.chemscene.com [file.chemscene.com]
- 10. file.chemscene.com [file.chemscene.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support center for 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics.[1] However, the introduction of halogen substituents like bromine and chlorine, while often crucial for biological activity, can significantly increase lipophilicity and crystal lattice energy, leading to poor aqueous solubility.[2] It is estimated that over 70% of new chemical entities in drug development pipelines are poorly soluble, making this a critical hurdle to overcome.[3]
This document provides a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides with step-by-step protocols to systematically address and resolve solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative precipitates immediately when I add my DMSO stock to an aqueous buffer. What's happening and what is the first thing I should try?
A1: This is a common phenomenon often referred to as "DMSO shock" or precipitation upon dilution. It occurs when a compound that is highly soluble in a strong organic solvent (like DMSO) is rapidly introduced into an aqueous environment where it is poorly soluble. The localized high concentration of the compound exceeds its aqueous solubility limit, causing it to crash out of solution.
Your First Steps Should Be:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally ≤0.5%. Many biological assays can tolerate up to 1%, but this must be validated.[4]
-
Use a Stepwise Dilution Protocol: Instead of adding the concentrated DMSO stock directly to the final buffer volume, perform an intermediate dilution. For example, dilute the DMSO stock 1:10 in buffer first, then add this intermediate dilution to the final volume. This gradual reduction in solvent strength can prevent rapid precipitation.[4]
-
Modify the Addition Method: Add the compound stock to the side of the tube while the aqueous buffer is being vortexed. This rapid dispersion helps to avoid localized oversaturation.[4]
Q2: What are the best general-purpose organic solvents for dissolving this compound derivatives?
A2: For initial solubilization and stock preparation, the following solvents are commonly effective for complex heterocyclic compounds:
-
Dimethyl Sulfoxide (DMSO): Typically the first choice due to its high solubilizing power.
-
N,N-Dimethylformamide (DMF): Similar to DMSO in its solubilizing capacity.
-
Dichloromethane (DCM) & Chloroform: Useful for non-aqueous applications and purification, but less common for biological assay stocks.
-
Methanol (MeOH) & Ethanol (EtOH): Can be effective, but solubility is often lower than in DMSO or DMF.
Always use high-purity, anhydrous solvents to prevent the introduction of water, which can lower the solubility of hydrophobic compounds and potentially cause degradation.
Q3: The pyrrolo[2,3-b]pyridine core has nitrogen atoms. Can I use pH modification to improve solubility?
A3: Yes, this is an excellent strategy to investigate. The 1H-pyrrolo[2,3-b]pyridine scaffold contains a basic nitrogen atom in the pyridine ring (at position 7) which can be protonated in acidic conditions.[5] By lowering the pH of your aqueous buffer, you can form a protonated salt of your compound in situ. This salt form is generally much more water-soluble than the neutral freebase because the ionic charge interacts more favorably with water molecules.[6][7]
Key Considerations:
-
Determine the pKa: Knowing the pKa of your specific derivative is crucial. The greatest change in solubility will occur at pH values around the pKa.
-
Assay Compatibility: Ensure that the required pH is compatible with your biological system (e.g., cells, enzymes). A pH range of 1.2 to 6.8 is often explored for oral bioavailability studies.[8]
-
Buffer Capacity: Use a buffer with sufficient capacity to maintain the target pH after the addition of your compound.[7]
Q4: I am seeing inconsistent results in my biological assays. Could this be related to solubility?
A4: Absolutely. Inconsistent results are a classic sign of variable precipitation. If your compound is not fully dissolved, the actual concentration in solution (the bioavailable fraction) will be much lower than the nominal concentration and can vary between experiments.[4]
To Troubleshoot This:
-
Visual Inspection: Before each use, carefully inspect your final compound dilutions (e.g., in a 96-well plate) for any signs of precipitation (cloudiness, crystals).
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a concentrated stock for each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions.
-
Determine Kinetic Solubility: Perform a kinetic solubility assay in your final assay buffer to understand the concentration at which your compound remains soluble over the time course of your experiment.
Troubleshooting Guides & Detailed Protocols
Guide 1: Systematic Approach to Solubility Problems
When faced with a poorly soluble compound, a systematic approach is more effective than random trial-and-error. The following workflow provides a logical decision-making process to identify a suitable solution.
Caption: Decision workflow for troubleshooting solubility issues.
Protocol 1: Co-Solvent System Optimization
Objective: To determine the optimal co-solvent and its minimum required concentration to maintain the solubility of a this compound derivative in an aqueous buffer.
Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds, thereby increasing their solubility.[9]
Materials:
-
Compound of interest
-
Anhydrous DMSO
-
Ethanol (200 proof)
-
Polyethylene Glycol 400 (PEG 400)
-
Primary aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring turbidity (optional) or nephelometer
Methodology:
-
Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Prepare Co-solvent Buffers: In separate tubes, prepare a series of your primary buffer containing different final concentrations of each co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v of DMSO, Ethanol, and PEG 400).
-
Serial Dilution: In the 96-well plate, perform a serial dilution of your compound stock into each of the co-solvent buffer preparations.
-
Incubation: Incubate the plate at room temperature (or your experimental temperature) for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.
-
Visual and Instrumental Analysis:
-
Visually inspect each well for any signs of precipitation.
-
(Optional but recommended) Quantify precipitation by measuring light scattering using a nephelometer or by measuring absorbance at a high wavelength (e.g., 650 nm) on a plate reader. An increase in signal indicates precipitation.
-
-
Determine Apparent Solubility: The highest concentration of the compound that remains clear in each co-solvent system is the apparent solubility under those conditions.
Data Presentation: Summarize your findings in a table for easy comparison.
Table 1: Illustrative Solubility Data for a Hypothetical Derivative in PBS (pH 7.4) with Co-solvents
| Co-solvent System (in PBS) | Apparent Solubility (µM) | Observations |
| 0.5% DMSO | < 1 | Heavy Precipitation |
| 1.0% DMSO | 5 | Slight Haze |
| 2.0% DMSO | 25 | Clear Solution |
| 1.0% Ethanol | < 1 | Precipitation |
| 5.0% Ethanol | 10 | Clear Solution |
| 1.0% PEG 400 | 2 | Slight Haze |
| 5.0% PEG 400 | 30 | Clear Solution |
Causality & Interpretation: The data in Table 1 would indicate that a final concentration of 2% DMSO or 5% PEG 400 is effective at solubilizing the compound up to 25-30 µM. The choice between them may depend on the tolerance of the biological assay to the specific co-solvent.
Protocol 2: pH-Dependent Solubility Profile
Objective: To assess if altering the pH can significantly increase the aqueous solubility of a this compound derivative.
Rationale: As nitrogen-containing heterocycles, these compounds can act as weak bases.[10] Lowering the pH of the medium can lead to the protonation of the pyridine nitrogen, forming a more soluble cationic salt. This protocol, adapted from standard pharmaceutical guidelines, will establish a pH-solubility profile.[8]
Materials:
-
Compound of interest
-
Series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). Pharmacopoeial buffers are recommended.[8]
-
Calibrated pH meter
-
Mechanical shaker or rotator
-
Centrifuge and/or syringe filters (0.22 µm)
-
Analytical system for quantification (e.g., HPLC-UV)
Methodology:
-
Prepare Buffer Solutions: Prepare a set of buffers (e.g., acetate for pH 4-5, phosphate for pH 6-7.4). Verify the final pH at the experimental temperature (e.g., 37 °C).[8]
-
Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and place them on a mechanical shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The "shake-flask" method is the recommended approach.[8]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation at high speed, followed by careful removal of the supernatant, or by filtering the solution through a 0.22 µm syringe filter.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[11]
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH.
Data Presentation:
Caption: Expected trend for pH-dependent solubility.
Causality & Interpretation: A graph showing a significant increase in solubility as pH decreases confirms that the compound's solubility is influenced by its basicity. This provides a strong rationale for using an acidic buffer system in subsequent experiments, provided the pH is compatible with the assay.
Guide 2: Advanced Formulation and Solid-State Strategies
If simple co-solvent and pH adjustments are insufficient, more advanced strategies may be necessary. These often involve altering the fundamental physicochemical properties of the compound or using more complex formulation excipients.
1. Crystal Engineering: The Impact of Solid Form The way molecules pack in a solid crystal lattice significantly impacts their solubility.[12] Different crystal forms (polymorphs) of the same compound can have vastly different solubilities.[13][14]
-
Metastable Polymorphs: These forms have higher energy and are generally more soluble than the most stable crystalline form. However, they can convert to the more stable, less soluble form over time.[14]
-
Amorphous Solid Dispersions (ASDs): In an amorphous state, the compound lacks an ordered crystal lattice, which significantly reduces the energy required for dissolution, thereby enhancing solubility.[15][16] ASDs involve dispersing the API in a carrier, usually a polymer.[3]
-
Co-crystals: These are multi-component crystals where the API is combined with a "co-former." Co-crystals can alter physicochemical properties, often leading to improved solubility and dissolution rates.[17][18]
When to Consider: When you have exhausted simpler formulation approaches and require a significant, stable improvement in the compound's intrinsic dissolution properties. This typically requires specialized expertise in solid-state chemistry and materials science.
2. Particle Size Reduction Reducing the particle size of a drug increases its surface-area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[19]
-
Micronization: Reduces particle size to the micron range.
-
Nanosuspension (Nanomilling): Reduces particle size to the nanometer range, which can dramatically increase saturation solubility and dissolution velocity.[3][20]
When to Consider: This is a powerful technique for compounds where the dissolution rate is the limiting factor. It is a common strategy in pharmaceutical development to improve the bioavailability of poorly soluble drugs.[19][20]
3. Use of Surfactants and Cyclodextrins
-
Surfactants: Molecules like Tween® 80 or Polysorbate 80 form micelles in solution above a certain concentration (the critical micelle concentration). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the bulk aqueous phase.[15][19]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can form an "inclusion complex" by fitting into this cavity, which shields it from the aqueous environment and significantly enhances its solubility.[19]
When to Consider: When co-solvents are not effective enough or are incompatible with the assay. Cyclodextrins are particularly useful for in vitro assays, but careful validation is required as they can sometimes interact with assay components.
This guide provides a structured and scientifically grounded approach to tackling the solubility challenges associated with this compound derivatives. By systematically evaluating these parameters, researchers can develop robust formulations that ensure accurate and reproducible results in their biological and developmental studies.
References
- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 2. books.rsc.org [books.rsc.org]
- 3. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. tapi.com [tapi.com]
- 12. syrris.com [syrris.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Special Issue “Pharmaceutical Solid Forms: From Crystal Structure to Formulation” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. veteransaffairshealthcare.iqpc.com [veteransaffairshealthcare.iqpc.com]
- 18. ijsrtjournal.com [ijsrtjournal.com]
- 19. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 20. agnopharma.com [agnopharma.com]
Technical Support Center: Synthesis of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Analogs
Welcome to the technical support guide for the synthesis and functionalization of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in medicinal chemistry. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and refine routes to novel analogs. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in numerous biologically active compounds, particularly as kinase inhibitors.[1][2] This guide provides field-proven insights and detailed protocols to ensure the successful execution of your experimental work.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My initial bromination of 6-chloro-1H-pyrrolo[2,3-b]pyridine is non-selective, resulting in multiple brominated species and low yield of the desired 5-bromo isomer. What is causing this and how can I improve regioselectivity?
Root Cause Analysis & Solution:
The pyrrole ring of the 7-azaindole system is electron-rich and highly susceptible to electrophilic aromatic substitution. The C3 position is the most electronically activated site, often leading to undesired 3-bromination as a major side product.[3] The key to achieving regioselectivity at the C5 position lies in carefully controlling the reaction conditions and choosing the appropriate brominating agent.
-
Mechanism Insight: Direct bromination with aggressive reagents like Br₂ can lack selectivity. Milder electrophilic bromine sources are essential. Pyridinium bromide perbromide (PBPB) can be effective, but N-Bromosuccinimide (NBS) is generally the reagent of choice for controlled, regioselective bromination of such electron-rich heterocycles.
-
Solvent Choice is Critical: The choice of solvent can dramatically influence the reaction's outcome. Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C) are recommended to temper reactivity and enhance selectivity.
-
Protecting Group Strategy: If selectivity remains an issue, consider protecting the pyrrole nitrogen (N-1). An N-sulfonyl or N-SEM protecting group can sterically hinder the C2 and C7 positions and electronically modulate the ring to favor substitution at C5. However, this adds steps to your synthesis, including a potentially challenging deprotection.[4]
Recommended Protocol for Regioselective C-5 Bromination:
-
Dissolve the 6-chloro-1H-pyrrolo[2,3-b]pyridine substrate in anhydrous THF or DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 to 1.1 equivalents) in the same solvent dropwise over 30-60 minutes.
-
Monitor the reaction closely by TLC or LC-MS. The reaction is often rapid at low temperatures.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining NBS.
-
Proceed with a standard aqueous workup and purify the product by column chromatography.
Question 2: During my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) on the 5-bromo position, I observe significant hydro-dehalogenation, leading to the formation of 6-chloro-1H-pyrrolo[2,3-b]pyridine. How can I suppress this side reaction?
Root Cause Analysis & Solution:
Hydro-dehalogenation (protodebromination) is a common side reaction in cross-coupling chemistry, particularly with electron-rich heteroaryl halides. It occurs when the organopalladium intermediate reacts with a proton source before reductive elimination can occur with the coupling partner.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount.[1] For challenging heteroaryl substrates, modern catalyst systems with bulky, electron-rich phosphine ligands are highly effective.[5] Ligands like XPhos, SPhos, or RuPhos promote the desired reductive elimination step, outcompeting the dehalogenation pathway. Using pre-catalysts such as XPhos Pd G2 or G3 can also improve reaction efficiency and reproducibility.[4]
-
Base and Solvent Purity: The base is crucial for activating the boronic acid in the transmetalation step.[6] However, water present in the base (e.g., K₂CO₃) or solvent can be a proton source. Using anhydrous bases (e.g., Cs₂CO₃, K₃PO₄) and rigorously dried, degassed solvents is essential. A mixture of an organic solvent like 1,4-dioxane or toluene with a minimal amount of water is a common system, but the water content must be controlled.[7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway. Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish.
Caption: General workflow for synthesis and derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
strategies to minimize by-product formation in 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine synthesis
Welcome to the technical support resource for the synthesis of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (a key intermediate in drug discovery). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on minimizing by-product formation and maximizing yield and purity.
Introduction to the Synthesis and Its Challenges
The synthesis of this compound, a derivative of 7-azaindole, is a critical process for the development of various therapeutic agents, including kinase inhibitors. A common and effective route involves the bromination and subsequent chlorination of the 1H-pyrrolo[2,3-b]pyridine core. However, this multi-step synthesis is often plagued by the formation of undesired by-products, which can complicate purification and reduce overall yield. This guide provides in-depth troubleshooting advice and optimized protocols to address these challenges.
Troubleshooting Guide: Minimizing By-Product Formation
This section addresses specific issues that can arise during the synthesis, providing explanations for their cause and actionable solutions.
Issue 1: Formation of Dibrominated By-products during Bromination
Question: I am observing a significant amount of a dibrominated species (e.g., 3,5-dibromo-6-chloro-1H-pyrrolo[2,3-b]pyridine) in my reaction mixture after the bromination step. How can I prevent this?
Root Cause Analysis: The pyrrole ring of the 7-azaindole scaffold is electron-rich and highly susceptible to electrophilic substitution. The formation of dibrominated by-products typically occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled. The C3 position is often the site of the second bromination due to its reactivity.
Strategies for Mitigation:
-
Control of Stoichiometry: The most critical factor is the precise control of the brominating agent, such as N-Bromosuccinimide (NBS). Using a strict 1.0 to 1.05 molar equivalent of NBS relative to the starting 6-chloro-1H-pyrrolo[2,3-b]pyridine is crucial.
-
Reaction Temperature: Perform the bromination at a low temperature to control the reaction rate and selectivity. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice.
-
Slow Addition of Brominating Agent: Instead of adding the NBS all at once, a slow, portion-wise addition or addition as a solution in the reaction solvent can help to maintain a low concentration of the electrophile in the reaction mixture, thus favoring monosubstitution.
Optimized Bromination Protocol:
| Step | Procedure | Rationale |
| 1 | Dissolve 6-chloro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMF, THF, or Acetonitrile) under an inert atmosphere (N2 or Ar). | An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen. |
| 2 | Cool the reaction mixture to 0°C using an ice bath. | Lowering the temperature reduces the reaction rate, increasing selectivity for the desired monobrominated product. |
| 3 | Add N-Bromosuccinimide (1.05 eq.) portion-wise over 30-60 minutes. | Slow addition maintains a low concentration of NBS, minimizing over-bromination. |
| 4 | Monitor the reaction progress by TLC or LC-MS. | Careful monitoring ensures the reaction is stopped once the starting material is consumed, preventing further reaction to the dibrominated product. |
| 5 | Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate. | This step removes any unreacted bromine or NBS from the reaction mixture. |
| 6 | Proceed with standard aqueous work-up and extraction. | Isolates the crude product for further purification. |
Issue 2: Incomplete Chlorination or Formation of Hydroxylated By-products
Question: My chlorination step to introduce the chloro group at the 6-position is sluggish, and I am isolating a significant amount of the corresponding 6-hydroxy-1H-pyrrolo[2,3-b]pyridine by-product. What is causing this?
Root Cause Analysis: The conversion of a precursor, often a 6-amino or 6-hydroxypyridine derivative, to the 6-chloro-1H-pyrrolo[2,3-b]pyridine can be challenging. Incomplete reaction can result from insufficient reactivity of the chlorinating agent or the presence of water in the reaction mixture. The formation of hydroxylated by-products is a strong indicator of water contamination, which can react with the activated intermediate or the chlorinating agent itself.
Strategies for Mitigation:
-
Choice of Chlorinating Agent: Stronger chlorinating agents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) are often required for this transformation.
-
Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents and to conduct the reaction under a strictly inert atmosphere to prevent the formation of hydroxylated by-products.
-
Temperature and Reaction Time: These reactions often require elevated temperatures to proceed to completion. Careful optimization of the reaction temperature and time is necessary.
Troubleshooting Workflow for Chlorination:
Caption: A decision tree for troubleshooting incomplete chlorination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the bromination of 6-chloro-1H-pyrrolo[2,3-b]pyridine?
A1: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used solvents for this reaction. DCM is a good choice for its inertness and ease of removal. DMF can help to solubilize the starting material and reagents but requires more rigorous removal during work-up. The choice of solvent can influence the reaction rate and selectivity, so it may need to be optimized for your specific setup.
Q2: How can I effectively remove the succinimide by-product after bromination with NBS?
A2: Succinimide is soluble in water. During the aqueous work-up, most of the succinimide will be removed in the aqueous layer. If residual succinimide is still present in the organic layer, a wash with a dilute base solution (e.g., 5% aqueous sodium bicarbonate) can help to deprotonate and extract it into the aqueous phase.
Q3: Is a protecting group necessary for the pyrrole nitrogen during this synthesis?
A3: While the synthesis can be performed without a protecting group on the pyrrole nitrogen, its use can sometimes improve solubility and prevent certain side reactions. A common protecting group for the pyrrole nitrogen is the p-toluenesulfonyl (Ts) group. However, the addition and subsequent removal of a protecting group add extra steps to the synthesis, which may not be desirable. For many applications, the unprotected synthesis is preferred for its step economy.
Q4: What are the typical yields for the synthesis of this compound?
A4: The reported yields can vary depending on the specific conditions and scale of the reaction. Generally, yields for the bromination step can range from 70% to over 90% after purification. The overall yield for a multi-step synthesis will be lower.
By-product Formation Pathway
The following diagram illustrates the desired reaction pathway and the formation of a common dibrominated by-product.
Caption: Reaction scheme showing the desired product and a common by-product.
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine: Two Plausible Routes
Introduction: The Significance of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine in Drug Discovery
Route 1: Modified Batcho-Leimgruber Approach Followed by Sequential Halogenation
This proposed route adapts the principles of the Batcho-Leimgruber indole synthesis, a powerful method for constructing the indole core from an ortho-nitrotoluene derivative. This approach is advantageous due to its convergence and the commercial availability of suitable starting materials. The synthesis is envisioned in four main stages: formation of the 7-azaindole core, protection of the pyrrole nitrogen, and sequential halogenation.
Causality Behind Experimental Choices
The choice of the Batcho-Leimgruber synthesis is predicated on its reliability for constructing the 7-azaindole nucleus.[1] Starting with 2-chloro-6-methyl-3-nitropyridine, the electron-withdrawing nitro group activates the adjacent methyl group for condensation. The subsequent reduction and cyclization is a high-yielding and well-documented transformation. Nitrogen protection is crucial to prevent side reactions during the subsequent electrophilic halogenation steps and to improve solubility in organic solvents. Sequential halogenation is proposed to control the regioselectivity, with bromination at the more electron-rich C5 position preceding chlorination at C6.
Experimental Protocol: Route 1
Step 1: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 2-chloro-6-methyl-3-nitropyridine (1.0 eq) in a mixture of pyrrolidine (1.5 eq) and DMF (5 vol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the mixture to 110 °C for 4-6 hours, monitoring the formation of the enamine intermediate by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as Palladium on carbon (5 mol%) or Raney Nickel.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature until the nitro group is completely reduced, as monitored by TLC or LC-MS.
-
The cyclization to the 7-azaindole occurs in situ.
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 6-chloro-1H-pyrrolo[2,3-b]pyridine.
Step 2: N-Protection of 6-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Dissolve 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (10 vol).
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a suitable protecting group reagent, for example, (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to yield N-SEM-protected 6-chloro-1H-pyrrolo[2,3-b]pyridine.
Step 3: Bromination at C5
-
Dissolve the N-protected 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as DMF or chloroform (10 vol).
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 5-bromo-6-chloro-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrrolo[2,3-b]pyridine.
Step 4: Deprotection
-
Dissolve the protected 5-bromo-6-chloro-7-azaindole (1.0 eq) in a mixture of dichloromethane and methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.
-
Stir at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with a base, such as saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by recrystallization or column chromatography to obtain the final product, this compound.
Visualization of Route 1
Caption: Route 1: Batcho-Leimgruber approach.
Route 2: Bartoli Indole Synthesis Followed by Halogenation
This alternative route employs the Bartoli indole synthesis, which is particularly effective for preparing 7-substituted indoles from ortho-substituted nitroarenes.[2][3] This approach offers a different strategy by forming the pyrrole ring onto a pre-functionalized pyridine ring.
Causality Behind Experimental Choices
The Bartoli synthesis is a powerful tool for accessing sterically hindered 7-azaindoles.[4] Starting from 2,3-dichloro-5-nitropyridine, the reaction with a vinyl Grignard reagent directly furnishes the 6-chloro-7-azaindole core. This route has the potential to be more convergent than Route 1. Subsequent bromination at the C5 position is expected to proceed regioselectively due to the electronic properties of the 7-azaindole ring system. This route avoids the need for a separate N-protection/deprotection sequence if the halogenation can be performed on the NH-free azaindole, potentially shortening the overall synthesis.
Experimental Protocol: Route 2
Step 1: Synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine via Bartoli Synthesis
-
Prepare a solution of vinylmagnesium bromide (3.0 eq) in THF.
-
To a solution of 2,3-dichloro-5-nitropyridine (1.0 eq) in anhydrous THF (20 vol) at -78 °C, add the vinylmagnesium bromide solution dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 6-chloro-1H-pyrrolo[2,3-b]pyridine.
Step 2: Bromination of 6-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Dissolve 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as chloroform or acetic acid (10 vol).
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and neutralize with a mild base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to afford the final product, this compound.
Visualization of Route 2
Caption: Route 2: Bartoli indole synthesis approach.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Modified Batcho-Leimgruber | Route 2: Bartoli Indole Synthesis |
| Starting Material | 2-Chloro-6-methyl-3-nitropyridine | 2,3-Dichloro-5-nitropyridine |
| Number of Steps | 4 (excluding protection/deprotection) | 2 |
| Key Reactions | Batcho-Leimgruber indole synthesis, Electrophilic halogenation | Bartoli indole synthesis, Electrophilic halogenation |
| Estimated Overall Yield | Moderate | Moderate to Low |
| Scalability | Potentially more scalable due to milder reaction conditions in the cyclization step. | The use of a Grignard reagent at low temperatures can present challenges for large-scale synthesis. |
| Reagent & Safety Concerns | Use of NaH (pyrophoric) and H₂ gas (flammable). | Use of Grignard reagent (moisture-sensitive, pyrophoric) at cryogenic temperatures. |
| Purification | Multiple chromatographic purifications are likely required. | Fewer purification steps, but separation from potential byproducts of the Bartoli reaction might be challenging. |
| Control of Regioselectivity | Halogenation on a pre-formed, protected azaindole offers good control. | Direct bromination of the 6-chloro-7-azaindole is expected to be selective for C5, but other isomers are possible. |
Conclusion and Future Perspectives
Both proposed synthetic routes offer viable, albeit conceptually different, pathways to the target molecule, this compound. Route 1, based on the Batcho-Leimgruber synthesis, is a longer but potentially more controlled and scalable approach. Route 2, utilizing the Bartoli indole synthesis, is more convergent but may present challenges in terms of reaction conditions and purification on a larger scale.
The selection of the optimal route in a real-world setting would depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. Further optimization of reaction conditions for each step would be necessary to maximize yields and purity. The development of a more direct method for the selective di-halogenation of the 7-azaindole core could represent a significant improvement, potentially reducing the number of synthetic steps and improving overall efficiency. This guide provides a solid foundation for any research program aiming to synthesize this important pharmaceutical intermediate.
References
A Comparative Guide to the Structural Validation of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold, particularly its halogenated derivatives like 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, represents a cornerstone for the development of novel therapeutics.[1][2][3][4] The precise structural elucidation of these molecules is not merely a procedural formality but a critical determinant of their biological activity and intellectual property value. This guide provides a comprehensive comparison of the most effective analytical techniques for validating the structure of this compound derivatives, offering field-proven insights and detailed experimental protocols.
The Imperative of Unambiguous Structural Validation
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. For complex heterocyclic systems like the this compound core, even minor structural ambiguities can lead to significant deviations in biological efficacy and safety profiles. Therefore, a multi-pronged analytical approach is not just recommended but essential for unequivocal structural confirmation. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Comparative Analysis of Key Validation Techniques
A strategic combination of spectroscopic and crystallographic methods provides a self-validating system for structural confirmation. Each technique offers unique and complementary information, and their collective data builds an unassailable case for the proposed molecular structure.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. | Non-destructive; provides rich structural detail in solution. | Can be complex to interpret for highly substituted or impure samples. |
| Mass Spectrometry | Precise molecular weight and elemental composition. | High sensitivity; provides fragmentation patterns for structural clues. | Does not provide stereochemical or isomeric information. |
| X-ray Crystallography | Definitive three-dimensional atomic arrangement in the solid state. | The "gold standard" for unambiguous structure determination.[5] | Requires a suitable single crystal, which can be challenging to obtain. |
In-Depth Methodologies & Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the workhorse of structural elucidation in organic chemistry. For this compound derivatives, a suite of NMR experiments is necessary to assign all proton and carbon signals unequivocally.
Core Experimental Workflow:
Caption: A typical NMR workflow for structural elucidation.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. Key diagnostic signals for the this compound core are expected in the aromatic region. The integration of these signals should correspond to the number of protons on the heterocyclic system.
-
¹³C NMR Spectroscopy: Obtain a proton-decoupled ¹³C NMR spectrum. This provides information on the number of unique carbon environments. For halogenated compounds, the carbon signals directly attached to bromine and chlorine will be influenced by their respective electronic effects.
-
2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, allowing for the assignment of adjacent protons within the pyrrole and pyridine rings.
-
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with their directly attached carbon atoms, providing definitive C-H assignments.
-
Heteronuclear Multiple Bond Correlation (HMBC): This powerful 2D technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing connectivity across quaternary carbons and heteroatoms, solidifying the overall molecular framework.
Interpreting the Data: The chemical shifts (δ) and coupling constants (J) provide a wealth of information. For instance, the protons on the pyrrole ring will have distinct chemical shifts and coupling patterns compared to those on the pyridine ring. The presence of bromine and chlorine atoms will also induce characteristic downfield shifts on adjacent carbons and protons.
Mass Spectrometry: Confirming Molecular Formula
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard.
Core Experimental Workflow:
Caption: A generalized workflow for mass spectrometry analysis.
Step-by-Step Protocol for HRMS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Method Selection: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for many polar organic molecules.
-
Data Acquisition: Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: The most critical aspect for halogenated compounds is the isotopic pattern. Due to the natural abundance of isotopes for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster.[6][7] For a compound containing one bromine and one chlorine atom, a distinctive pattern of peaks will be observed, confirming the presence of these halogens. The exact mass measurement from HRMS can then be used to determine the elemental formula with high confidence.
Table: Expected Isotopic Pattern for [M]+ of a C₇H₄BrClN₂ Isomer
| m/z | Isotopologue | Relative Abundance |
| M | C₇H₄⁷⁹Br³⁵ClN₂ | ~100% |
| M+2 | C₇H₄⁸¹Br³⁵ClN₂ or C₇H₄⁷⁹Br³⁷ClN₂ | High |
| M+4 | C₇H₄⁸¹Br³⁷ClN₂ | Moderate |
Single-Crystal X-ray Diffraction: The Definitive Answer
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous three-dimensional map of the molecule's atomic arrangement.[5][8][9][10] This technique is invaluable for confirming connectivity, stereochemistry, and intermolecular interactions in the solid state.
Core Experimental Workflow:
Caption: The workflow for single-crystal X-ray diffraction.
Step-by-Step Protocol for X-ray Crystallography:
-
Crystal Growth: This is often the most challenging step. Techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent combinations should be screened.
-
Crystal Selection and Mounting: A high-quality, single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a molecular model until it accurately fits the experimental data.
Data Interpretation: The final output is a crystallographic information file (CIF) that contains the precise coordinates of every atom in the unit cell. This provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsion angles.
Conclusion: A Synergy of Techniques for Unimpeachable Validation
The structural validation of this compound derivatives demands a rigorous and multi-faceted analytical approach. While NMR spectroscopy provides the foundational understanding of the molecular framework in solution, high-resolution mass spectrometry confirms the elemental composition with high certainty. Ultimately, single-crystal X-ray diffraction, when feasible, offers the definitive and unambiguous confirmation of the three-dimensional structure. By synergistically employing these techniques, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development endeavors.
References
- 1. ajol.info [ajol.info]
- 2. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of discovering novel therapeutic agents. The 7-azaindole core, and specifically its halogenated derivative 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, represents a privileged structure in medicinal chemistry. Its versatile modification through cross-coupling reactions is pivotal for creating libraries of potential drug candidates. This guide provides an in-depth comparison of various catalytic systems for the most common and powerful cross-coupling reactions involving this substrate, supported by experimental data from seminal literature.
The Strategic Importance of this compound
The this compound scaffold offers two distinct reactive sites for palladium-catalyzed cross-coupling reactions: the C-Br bond at the 5-position and the C-Cl bond at the 6-position. The differential reactivity of these halogens (C-Br being more reactive than C-Cl) allows for selective and sequential functionalization, a highly desirable feature in complex molecule synthesis. This guide will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to exploit this reactivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. The choice of palladium catalyst and ligand is critical for achieving high yields and preventing unwanted side reactions, particularly when dealing with nitrogen-containing heterocycles that can coordinate to the metal center and inhibit catalysis.
Catalyst and Ligand Screening for Suzuki Coupling
Based on studies of similar bromo-substituted azaindole and indole systems, several palladium catalysts have proven effective. The following table summarizes representative data for the Suzuki coupling of aryl halides with arylboronic acids, providing a strong indication of catalyst performance for our target molecule.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [1][2] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 9 | Good | [3] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | - | - | [4] |
| Pd(OAc)₂ / PCy₃ | - | - | Room Temp | - | - | [5] |
Expert Insights:
For the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] was found to be the most effective catalyst, affording a high yield in a short reaction time[1][2]. This suggests that ferrocene-based ligands provide a good balance of electron richness and steric bulk, promoting efficient catalytic turnover. While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is also a viable option, it may require longer reaction times[3]. For more challenging couplings, catalyst systems utilizing bulky, electron-rich phosphine ligands like SPhos in combination with a palladium source like Pd₂(dba)₃ are often employed to overcome catalyst inhibition by the heterocyclic substrate[4].
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand influences the rates of these steps. Bulky, electron-donating ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step to release the product and regenerate the active catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Representative Experimental Protocol: Suzuki Coupling
This protocol is adapted from established procedures for similar heterocyclic systems and is a robust starting point for optimization.
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add dimethoxyethane (5 mL).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. For a substrate like this compound, this reaction opens the door to a vast array of amine-containing derivatives. The choice of ligand is paramount to success, especially when using primary and secondary amines.
Comparative Efficacy of Catalytic Systems for Amination
The literature on the amination of halo-7-azaindoles provides valuable insights into the most effective catalyst systems. Simple and efficient procedures for the Pd-catalyzed cross-coupling of primary and secondary amines with halo-7-azaindoles have been developed[6].
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | - | 3 | 85 | [7] |
| RuPhos Pd G2 | - | - | - | 0.5 | 94 | [6][8] |
| Pd(OAc)₂ / SPhos | - | - | - | - | Good | [6] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | - | 3 | Good | [7] |
Expert Insights:
For the amination of N-substituted 4-bromo-7-azaindoles, the combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as Xantphos, SPhos, or XPhos has proven to be highly effective[7]. The use of cesium carbonate as a base is common, though potassium phosphate can also yield good results[7]. For unprotected halo-7-azaindoles, specialized palladium precatalysts like those based on the RuPhos ligand can be particularly advantageous, allowing for rapid reactions under mild conditions[6][8]. These precatalysts are often more stable and easier to handle than generating the active Pd(0) species in situ.
Mechanistic Considerations in Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. A key challenge is preventing β-hydride elimination, an unproductive side reaction. The use of bulky ligands helps to create a sterically hindered environment around the palladium center, favoring the desired reductive elimination pathway.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on highly efficient methods reported for related azaindole systems.
-
Reaction Setup: In a glovebox, combine this compound (1.0 mmol), the desired amine (1.2 mmol), and cesium carbonate (1.5 mmol) in a reaction vessel.
-
Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos Pd G2, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous dioxane (5 mL).
-
Reaction: Seal the vessel and heat to the optimized temperature (typically 80-110°C) with stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl and vinyl halides. This reaction typically employs a dual catalytic system of palladium and copper(I).
Catalyst Systems for Sonogashira Coupling
While specific comparative studies on this compound are scarce, the general principles of Sonogashira coupling are well-established and applicable.
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Key Features | Reference |
| Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N) | THF or DMF | Classic, widely used system | [9] |
| PdCl₂(PPh₃)₂ | CuI | Amine (e.g., Et₃N) | THF or DMF | Stable Pd(II) precursor | [9] |
| Pd(dppf)Cl₂ | CuI | CsOAc | DMA | Effective for some substrates | [10] |
| Pd(OAc)₂ / Ligand | None | Amine | Various | Copper-free conditions | [11] |
Expert Insights:
The classic Sonogashira conditions involving a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) co-catalyst are generally reliable[9]. The amine base, typically triethylamine or diisopropylethylamine, serves both as a base and as a solvent. A significant advancement in recent years has been the development of copper-free Sonogashira couplings. These methods are advantageous as they avoid the potential for homocoupling of the alkyne (Glaser coupling), which is often promoted by the copper co-catalyst. Copper-free conditions typically require a palladium catalyst with a suitable phosphine ligand and an amine base.
Representative Experimental Protocol: Sonogashira Coupling
This protocol outlines a standard, reliable procedure for Sonogashira coupling.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol), followed by the terminal alkyne (1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy in medicinal chemistry. For Suzuki-Miyaura couplings , Pd(dppf)Cl₂ offers a reliable and efficient catalytic system. For Buchwald-Hartwig aminations , the use of bulky biarylphosphine ligands such as Xantphos or specialized precatalysts like RuPhos Pd G2 is crucial for achieving high yields. Finally, for Sonogashira couplings , both traditional palladium/copper systems and modern copper-free methods provide effective means to introduce alkynyl functionalities. The choice of catalyst, ligand, and reaction conditions should be tailored to the specific coupling partners and the desired outcome, with the protocols and data presented in this guide serving as a solid foundation for further optimization.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
The 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
Introduction: The Privileged 7-Azaindole Core in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, being a bioisostere of indole and purine, allows it to mimic the hinge-binding motif of ATP, making it a highly effective core for the design of kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern therapeutic research.
This guide focuses on a specific, highly functionalized derivative of the 7-azaindole core: 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine . The strategic placement of the bromo and chloro substituents provides two key reactive handles for medicinal chemists to elaborate upon, allowing for the systematic exploration of the chemical space around the core scaffold. This process, known as a Structure-Activity Relationship (SAR) study, is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. Herein, we will delve into the SAR of analogs derived from this scaffold, comparing their performance as kinase inhibitors and providing the experimental rationale and methodologies that underpin these discoveries.
Core Scaffold and Key Modification Points
The this compound scaffold offers several positions for chemical modification to modulate biological activity. The numbering of the bicyclic system is crucial for understanding the SAR. The pyrrole nitrogen (N1), the C3 position of the pyrrole ring, and the C4 position are common sites for substitution. The existing bromo (C5) and chloro (C6) groups can also be replaced or used as coupling points for further diversification.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis of Analogs: A Focus on Kinase Inhibition
The Role of Substituents at Key Positions:
-
C4-Position: Modifications at this position are critical for engaging with the kinase hinge region, a key interaction for ATP-competitive inhibitors. Often, an amino group at C4 is a crucial hydrogen bond donor.[1]
-
C3-Position: This position is frequently used to introduce larger substituents that can occupy the hydrophobic pocket of the kinase active site, thereby enhancing potency and selectivity. Aryl and heteroaryl groups are common additions at C3.[6]
-
N1-Position: Substitution on the pyrrole nitrogen can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, which are crucial for drug development.[6]
-
C5 and C6 Positions: The bromo and chloro groups at these positions are not merely passive substituents. They can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide variety of functional groups, allowing for vectorial expansion into different regions of the kinase active site.
The following table summarizes the activity of representative 7-azaindole analogs against various kinases. Note that these compounds may not all originate from the 5-bromo-6-chloro starting material but illustrate the SAR principles for the broader scaffold.
| Compound ID | Core Scaffold Modification | Target Kinase(s) | IC50 (nM) | Reference |
| 4h | 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a 3,5-dimethoxyphenyl group at C3 | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | [3] |
| 1c | 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | CK2 | 49 | [7] |
| 18a | Tricyclic dipyrrolopyridine | JAKs | Potent in vitro activity | [5] |
| Veliparib (ABT-888) | Derived from 5-Bromo-7-azaindole | PARP | Potent inhibitor | [8] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of substituted 7-azaindoles often involves a multi-step sequence, leveraging modern cross-coupling methodologies. The biological evaluation relies on robust in vitro assays to determine kinase inhibition and cellular activity.
Representative Synthesis of a C3-Arylated 7-Azaindole Analog
This protocol is a generalized procedure based on common synthetic routes for functionalizing the 7-azaindole core.[6]
-
Protection of the Pyrrole Nitrogen: To a solution of this compound in an appropriate solvent (e.g., DMF), add a suitable protecting group such as (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) in the presence of a base (e.g., NaH).
-
Introduction of a C3-Substituent: The protected 7-azaindole can be functionalized at the C3 position. A common method is a Friedel-Crafts acylation with an acyl chloride in the presence of a Lewis acid like AlCl3.[6]
-
Suzuki Cross-Coupling at C5: The bromine at the C5 position can be replaced with an aryl or heteroaryl group via a Suzuki cross-coupling reaction using a boronic acid or ester, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3).[6]
-
Deprotection: The protecting group on the pyrrole nitrogen is removed under appropriate conditions (e.g., TBAF for SEM group) to yield the final product.
In Vitro Kinase Inhibition Assay (Example: FGFR)
This is a generalized protocol for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials: Recombinant human FGFR kinase, ATP, substrate peptide, kinase assay buffer, test compound stock solution (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the diluted compound and the FGFR kinase to a 96-well plate and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for instance, quantifies the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow for SAR Studies
The process of conducting an SAR study is iterative, involving cycles of design, synthesis, and biological testing.
Caption: A typical iterative workflow for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The this compound scaffold is a versatile and highly valuable starting point for the development of novel kinase inhibitors. The strategic placement of halogen atoms provides a robust platform for medicinal chemists to systematically explore the structure-activity landscape. By leveraging modern synthetic methodologies and robust biological assays, researchers can fine-tune the properties of analogs to achieve high potency and selectivity against a range of kinase targets implicated in human diseases. Future work in this area will likely focus on the development of inhibitors with improved pharmacokinetic profiles and the exploration of novel kinase targets. The continued application of the principles of SAR will be paramount to the success of these endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1 H-pyrrolo[2,3- b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
In the rigorous landscape of pharmaceutical development, the integrity of analytical data is non-negotiable. For pivotal intermediates like 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, a complex heterocyclic building block, establishing and maintaining the validity of analytical methods is fundamental to ensuring product quality and regulatory compliance. This guide provides a comprehensive comparison of primary analytical techniques and a detailed framework for their cross-validation, designed for researchers, scientists, and drug development professionals. Our focus is not merely on procedural steps but on the underlying scientific rationale that ensures robust and transferable analytical results.
The Imperative of Method Validation and Transfer
Analytical method validation is the documented process that proves a procedure is suitable for its intended purpose.[1] When an analytical method is transferred between laboratories—for instance, from a development site to a quality control (QC) laboratory—its validated state must be maintained to ensure consistent and reliable results.[2][3] This process, often called Analytical Method Transfer (AMT), is a regulatory requirement and is critical for key stages in drug development, such as the release testing of clinical materials or the initiation of stability studies.[4] Cross-validation is a specific type of validation that demonstrates two or more distinct analytical methods can be used for the same purpose, yielding comparable data.[5][6] This is crucial when a new technology is introduced or when data from different analytical techniques need to be correlated.
For a molecule such as this compound, with its potential for varied impurity profiles, a robustly validated and successfully transferred analytical method is the bedrock of quality assessment.
Comparative Analysis of Prime Analytical Methods
The selection of an analytical method is contingent on the physicochemical properties of the analyte and the specific goals of the analysis (e.g., potency assay, impurity profiling). For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, prized for its versatility in separating non-volatile or thermally sensitive compounds.
-
Scientific Rationale: The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For heterocyclic compounds like pyridine derivatives, which can be hydrophilic, specialized columns and mobile phases can be used to achieve excellent peak shape and resolution without the need for ion-pairing reagents that are incompatible with mass spectrometry.[7][8]
-
Advantages for this compound:
-
Broad Applicability: Suitable for both the main compound (assay) and a wide range of potential non-volatile impurities or degradation products.
-
High Resolution & Sensitivity: Modern columns provide exceptional separating power, crucial for resolving closely related impurities.
-
Robustness: HPLC methods are generally robust and highly reproducible, making them ideal for routine QC environments.
-
-
Causality Behind Experimental Choices: The choice of a reversed-phase C18 column is standard, but the basic nitrogen in the pyridine ring can cause peak tailing on traditional silica-based columns. Therefore, a modern, end-capped, high-purity silica column or a phenyl-hexyl phase might be selected to improve peak symmetry. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier (like acetonitrile) to ensure consistent ionization of the analyte and reproducible retention times.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique for the analysis of volatile and thermally stable compounds, offering both high-resolution separation and definitive identification.
-
Scientific Rationale: GC separates compounds in the gas phase based on their boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, creating a unique mass spectrum or "fingerprint" that allows for unambiguous identification.[9]
-
Advantages for this compound:
-
Superior for Volatile Impurities: Unparalleled in its ability to detect and identify low-level volatile organic impurities that may be present from the synthesis.
-
Structural Confirmation: The mass spectrum provides structural information, which is invaluable for identifying unknown impurities or degradation products.[10]
-
High Sensitivity: GC-MS can often achieve lower detection limits for amenable compounds compared to standard HPLC-UV.[11]
-
-
Causality Behind Experimental Choices: The primary consideration is the thermal stability of this compound. A preliminary thermal stress study would be necessary to ensure the compound does not degrade in the heated GC inlet. The choice of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a logical starting point, as it provides good selectivity for a wide range of compounds.
Performance Parameter Comparison
The following table presents a summary of expected performance characteristics for well-developed HPLC-UV and GC-MS methods for the analysis of this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Intended Purpose | Assay, Impurity Profiling (non-volatile) | Impurity Profiling (volatile), Trace Analysis |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 1.0% | ≤ 5.0% (for trace impurities) |
| Limit of Detection (LOD) | ~0.01% relative to main analyte | ~1-10 ppm |
| Limit of Quantitation (LOQ) | ~0.03% relative to main analyte | ~5-30 ppm |
| Specificity | High (demonstrated via peak purity) | Very High (demonstrated via mass spectrum) |
| Robustness | High | Moderate (sensitive to inlet conditions) |
A Guide to Cross-Validation of Analytical Methods
The objective of a cross-validation study is to demonstrate that two distinct methods are equivalent for their intended purpose.[5] This process is governed by guidelines from regulatory bodies like the ICH and FDA.[3][12]
Cross-Validation Workflow
The entire process, from planning to final report, must be systematic and documented in a pre-approved protocol.
References
- 1. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 2. web.govevents.com [web.govevents.com]
- 3. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 4. contractpharma.com [contractpharma.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
comparison of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine with other halogenated azaindoles
An In-Depth Comparative Guide to Halogenated Azaindoles for Drug Discovery: Spotlight on 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Value of Halogenated Azaindoles
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its role in numerous clinically successful therapeutics.[1][2][3][4] As a bioisostere of both indole and purine, it effectively interacts with a wide range of biological targets, particularly protein kinases, where its nitrogen atoms can mimic the hydrogen bonding pattern of adenine in ATP.[2][5]
Strategic halogenation of the azaindole core elevates its utility from a mere scaffold to a versatile platform for drug design. Halogen atoms serve two primary functions:
-
Modulation of Physicochemical Properties: Halogens, particularly fluorine, can profoundly alter a molecule's lipophilicity, metabolic stability, and pKa, enhancing its drug-like characteristics.[2][6]
-
Synthetic Handles for Diversification: Halogen atoms (Cl, Br, I) are essential anchor points for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[7][8] This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR).
This guide provides a comparative analysis of halogenated azaindoles, with a specific focus on the unique synthetic advantages of This compound . We will dissect its reactivity profile and compare it to other key halogenated building blocks, offering experimental insights to guide researchers in selecting the optimal starting material for their drug discovery campaigns.
Part 1: In-Depth Analysis of this compound
This compound is a dihalogenated 7-azaindole that has become a valuable intermediate in pharmaceutical research and development.[9] Its power lies not just in the presence of two halogen atoms, but in their distinct chemical personalities, which enables a highly controlled, sequential approach to molecular assembly.
The Core Advantage: Orthogonal Reactivity
The central principle that makes this molecule a superior building block is the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. This "orthogonal" relationship is governed by fundamental chemical principles:
-
Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker and more easily broken than the C-Cl bond.[10][11] Theoretical and experimental data confirm that C-Cl BDEs are, on average, significantly higher than C-Br BDEs for heteroaromatic systems.[11]
-
Mechanism of Cross-Coupling: The first and often rate-limiting step in a Suzuki, Sonogashira, or Buchwald-Hartwig reaction is the oxidative addition of the C-X bond to the palladium(0) catalyst. Due to its lower BDE, the C-Br bond undergoes this step under much milder conditions than the C-Cl bond.
This reactivity gap allows chemists to perform a selective cross-coupling reaction at the C5-position (bromine) while the C6-position (chlorine) remains untouched. The resulting monochlorinated intermediate can then be subjected to a second, typically more forcing, cross-coupling reaction to modify the C6-position. This stepwise functionalization is invaluable for creating complex, unsymmetrical molecules in a predictable manner.
Application in Kinase Inhibitor Synthesis
The 7-azaindole scaffold is famously utilized in the BRAF kinase inhibitor Vemurafenib (Zelboraf®) , a treatment for metastatic melanoma.[1][12] While the commercial synthesis of Vemurafenib itself starts from 5-bromo-7-azaindole, the use of dihalogenated precursors like this compound is a powerful strategy for the discovery of new kinase inhibitors. It allows for the independent and systematic variation of substituents on both sides of the azaindole core, enabling a thorough exploration of the chemical space around the pharmacophore.
Part 2: A Comparative Guide to Halogenated Azaindole Building Blocks
The choice of a halogenated azaindole starting material is a critical decision that dictates the subsequent synthetic strategy. Below, we compare this compound to its common alternatives.
| Building Block | Key Feature | Synthetic Utility & Rationale | Limitations |
| This compound | Orthogonal C-Br / C-Cl Reactivity | Ideal for sequential, unsymmetrical diversification. Allows selective C5 functionalization under mild conditions, followed by C6 functionalization under more forcing conditions. Maximizes synthetic efficiency for library synthesis. | Requires two distinct reaction steps for full derivatization. |
| Monohalogenated (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine) [13] | Single Reactive Site | Simple, direct functionalization at one position. Useful when only one vector for diversification is needed or when other positions are introduced via different chemistry (e.g., C-H activation). | Lacks a second pre-installed handle for further cross-coupling, limiting diversification potential. |
| Homodihalogenated (e.g., 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine) [14] | Two Identical Reactive Sites | Can be used for symmetrical derivatization. | Lacks inherent site-selectivity, leading to mixtures of mono- and di-substituted products and making controlled synthesis of unsymmetrical analogs difficult. |
| Iodo-Containing (e.g., 5-Iodo-6-chloro...) | Highly Reactive C-I Bond | The C-I bond is the most reactive, allowing for the mildest possible conditions for the first coupling (e.g., room temperature Suzuki).[7] | Precursors can be less stable and more expensive. The high reactivity may sometimes lead to side reactions. |
| Fluoro-Containing (e.g., 4-Fluoro-5-amino...) [6] | C-F Bond is Largely Inert to Coupling | Fluorine is used as a stable substituent to modulate electronic properties, block metabolic sites, or improve binding affinity. The C-F bond is too strong for standard cross-coupling.[15] | The fluorine atom is not a synthetic handle for diversification via cross-coupling. |
Decision-Making Framework for Researchers
This diagram outlines a logical process for selecting the appropriate azaindole building block based on the synthetic goal.
Part 3: Experimental Protocols and Data
Trustworthy and reproducible protocols are essential for research. Below is a representative, self-validating procedure for the selective Suzuki-Miyaura coupling at the C5-position of this compound.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5
This protocol is designed for the selective reaction at the C-Br bond, leaving the C-Cl bond intact for subsequent modification.
Objective: To synthesize 6-chloro-5-(aryl)-1H-pyrrolo[2,3-b]pyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Reaction vessel (e.g., microwave vial or Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.05 equiv). The use of a solid addition funnel or performing this step in a glovebox is recommended to prevent catalyst degradation.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting azaindole.
-
Reaction: Stir the mixture at 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 6-chloro-5-(aryl)-1H-pyrrolo[2,3-b]pyridine product.
Visualization of the Sequential Functionalization Workflow
The following workflow diagram illustrates the strategic value of using an orthogonally substituted dihaloazaindole.
Conclusion
In the landscape of drug discovery, efficiency and control are paramount. Halogenated 7-azaindoles provide a robust platform for the synthesis of novel therapeutics, but not all are created equal. This compound stands out due to its pre-installed, orthogonally reactive synthetic handles. The significant difference in the reactivity of its C-Br and C-Cl bonds enables a reliable and predictable two-step functionalization strategy that is difficult to achieve with mono-halogenated or homo-dihalogenated analogs. This allows for the rapid and systematic generation of diverse molecular architectures, accelerating the identification of lead compounds and the exploration of structure-activity relationships. For researchers aiming to build complex, unsymmetrically substituted azaindole libraries, this compound represents a superior and strategically sound starting point.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. ajol.info [ajol.info]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US10414764B2 - Substantially pure vemurafenib and its salts - Google Patents [patents.google.com]
- 13. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of 7-azaindole, is a critical building block in contemporary drug discovery and development.[1] Its unique electronic properties and structural motifs are leveraged in the synthesis of targeted therapeutics, particularly kinase inhibitors. The isomeric purity and overall quality of this intermediate are paramount, as even trace impurities can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).
This in-depth technical guide provides a comparative analysis of orthogonal analytical techniques for the robust purity assessment of synthesized this compound. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering not just protocols, but the underlying scientific rationale for their application. Furthermore, we will explore alternative and complementary methods like Quantitative NMR (qNMR) and Differential Scanning Calorimetry (DSC) to provide a holistic approach to purity verification.
Anticipating Impurities: A Synthesis-Forward Approach
A robust purity assessment begins with an understanding of the synthetic route, as this dictates the likely impurity profile. The synthesis of 7-azaindole derivatives often involves multi-step sequences, with common strategies including the Bartoli indole synthesis, Fischer indole synthesis, and transition-metal-mediated cross-coupling reactions.[2]
A plausible synthetic pathway to this compound could involve the halogenation of a 7-azaindole precursor. For instance, starting with 2-amino-3-methylpyridine, a series of reactions including oxidation, cyclization, and subsequent halogenations (chlorination and bromination) can yield the desired product.
Based on such synthetic routes, potential process-related impurities may include:
-
Starting Materials: Unreacted 7-azaindole or its precursors.
-
Reagents: Residual catalysts (e.g., palladium complexes) or halogenating agents.
-
Isomeric Impurities: Incorrectly halogenated isomers, such as 7-bromo-6-chloro or other positional isomers, which can be challenging to separate due to similar physicochemical properties.
-
Byproducts: Compounds formed from side reactions, such as dimerization of starting materials or intermediates.[3]
-
Degradation Products: Products arising from the instability of the target molecule under certain reaction or storage conditions.
The following sections will detail how different analytical techniques can be employed to detect and quantify these potential impurities.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-Phase HPLC (RP-HPLC) is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices
For a halogenated heterocyclic compound like this compound, a C18 column is an excellent starting point for the stationary phase due to its hydrophobicity, which will effectively retain the analyte. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The choice of buffer and its pH is critical for controlling the ionization state of the pyrrolo[2,3-b]pyridine ring system, which can significantly impact peak shape and retention time. An acidic mobile phase (e.g., using formic acid or phosphoric acid) is often employed to protonate the basic nitrogen atoms in the pyridine ring, leading to sharper peaks and better resolution.[4]
Self-Validating Experimental Protocol: RP-HPLC
This protocol is designed to be self-validating by incorporating system suitability tests and controls.
1. Instrumentation and Columns:
-
HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for UPLC) or C18, 4.6 x 150 mm, 5 µm particle size (for HPLC).
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile in Water.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min (for UPLC) or 1.0 mL/min (for HPLC).
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on UV spectrum).
-
Injection Volume: 1 µL (for UPLC) or 10 µL (for HPLC).
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
4. System Suitability:
-
Inject a standard solution of this compound five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
The theoretical plate count should be ≥ 2000.
5. Analysis:
-
Prepare a sample solution of the synthesized compound at a concentration of approximately 0.5 mg/mL.
-
Inject the sample and integrate all peaks.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation and Purity Tool
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be a powerful technique for purity assessment. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms.
Causality Behind Experimental Choices
For this compound, ¹H NMR is expected to show distinct signals for the protons on the pyrrole and pyridine rings. The chemical shifts and coupling constants of these protons are highly sensitive to the substitution pattern, making NMR an excellent method for identifying isomeric impurities. The presence of unexpected signals or altered integration values can indicate the presence of impurities. A ¹H NMR spectrum for the target compound is available for comparison.[5]
Self-Validating Experimental Protocol: ¹H NMR
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass all expected proton signals.
-
Use a relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.
3. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate all signals.
-
Compare the observed chemical shifts and coupling patterns with the expected spectrum of this compound.
-
Identify any impurity signals and calculate their relative molar percentage based on the integration values, assuming the number of protons for each species is known.
| Expected ¹H NMR Signals (Predicted) | Chemical Shift (ppm, in DMSO-d₆) | Multiplicity | Integration |
| Pyrrole NH | ~12.5 | br s | 1H |
| Aromatic CH | ~8.0-8.5 | m | 2H |
| Aromatic CH | ~6.5-7.0 | m | 1H |
Note: Actual chemical shifts may vary depending on the solvent and concentration. Comparison with an authentic reference standard is highly recommended.
III. Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the analyte and the identification of unknown impurities.
Causality Behind Experimental Choices
For this compound, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This unique isotopic signature provides a high degree of confidence in the identification of the target compound and any halogenated impurities.[6][7]
Predicted Fragmentation Pattern
Under electron ionization (EI), the molecular ion ([M]⁺˙) of this compound is expected to be observed. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (Br· or Cl·) or the loss of HX (HBr or HCl).
IV. Comparison of Purity Assessment Techniques
| Technique | Principle | Strengths | Limitations | Best For |
| RP-HPLC | Differential partitioning between stationary and mobile phases. | High resolution, high sensitivity, quantitative, robust. | Requires a reference standard for absolute quantification, may not separate all co-eluting impurities. | Routine quality control, quantification of known and unknown impurities. |
| NMR | Nuclear spin transitions in a magnetic field. | Provides structural information, can identify isomers, quantitative (qNMR). | Lower sensitivity than HPLC, complex spectra for mixtures, requires pure reference for qNMR. | Structural confirmation, identification of isomeric impurities, absolute quantification with qNMR. |
| MS | Mass-to-charge ratio of ions. | High sensitivity, provides molecular weight information, characteristic isotopic patterns for halogenated compounds. | Isomeric differentiation can be challenging, ionization efficiency can vary, not inherently quantitative without calibration. | Molecular weight confirmation, identification of unknown impurities through fragmentation analysis. |
V. Alternative and Complementary Purity Assessment Methods
Quantitative NMR (qNMR)
qNMR is an absolute method for determining the purity of a compound without the need for a reference standard of the analyte itself.[8][9][10] It relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated with high accuracy.[11][12]
Advantages over HPLC:
-
It is a primary ratio method, providing a direct measure of purity.
-
It does not require a specific reference standard for the analyte.
-
It can quantify non-chromophoric impurities that are invisible to UV detection in HPLC.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline substance, the melting endotherm is sharp and well-defined. The presence of impurities lowers the melting point and broadens the melting range, a phenomenon known as freezing-point depression.[13][14] The Van't Hoff equation can be applied to the DSC data to calculate the mole fraction of impurities.[13]
Advantages and Limitations:
-
It provides a measure of the total mole fraction of soluble impurities.[4][15]
-
It is a relatively fast and simple technique.[5]
-
It is not suitable for amorphous or thermally unstable compounds and does not provide information about the identity or number of individual impurities.[4]
Conclusion
A comprehensive and reliable assessment of the purity of synthesized this compound necessitates a multi-faceted analytical approach. While RP-HPLC remains the primary tool for routine quality control due to its high resolving power and sensitivity, it should be complemented by orthogonal techniques to ensure a complete purity profile. NMR spectroscopy is invaluable for structural confirmation and the unambiguous identification of isomeric impurities. Mass spectrometry provides crucial molecular weight information and aids in the identification of unknown process-related impurities through its characteristic isotopic patterns and fragmentation analysis.
For establishing a highly accurate purity value, particularly for a reference standard, the use of absolute methods like qNMR and DSC is strongly recommended. The integration of these diverse analytical techniques provides a robust, self-validating system for ensuring the quality and consistency of this critical pharmaceutical intermediate, thereby underpinning the integrity of the subsequent drug development process.
References
- 1. 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine(22276-95-5) 1H NMR spectrum [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR spectrum [chemicalbook.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. scribd.com [scribd.com]
- 8. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
A Comparative Docking Study of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Based Inhibitors Against Key Oncogenic Kinases
A Technical Guide for Researchers in Drug Discovery
This guide presents a detailed comparative molecular docking study of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole derivative, against two clinically relevant cancer targets: Fibroblast Growth Factor Receptor 1 (FGFR1) and Mesenchymal-Epithelial Transition factor (c-Met). By juxtaposing its predicted binding affinity and molecular interactions with those of established inhibitors, this analysis provides valuable in-silico evidence for its potential as a dual kinase inhibitor.
Introduction: The Therapeutic Promise of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively target the ATP-binding site of protein kinases.[1] Kinase dysregulation is a well-established driver of oncogenesis, making kinase inhibitors a major class of anticancer therapeutics.[1] Specifically, the aberrant signaling of FGFR1 and c-Met receptor tyrosine kinases is implicated in the proliferation, survival, and metastasis of numerous solid tumors.[2][3]
The subject of this guide, this compound, is a halogenated derivative of the 7-azaindole core. The introduction of bromine and chlorine atoms can significantly influence the compound's electronic properties and its ability to form specific interactions within a protein's binding pocket, potentially enhancing its inhibitory potency and selectivity. This in-silico investigation aims to elucidate these structure-activity relationships by computationally evaluating its binding potential against FGFR1 and c-Met.
To provide a robust comparative framework, we will benchmark the docking performance of this compound against well-characterized inhibitors for each target:
-
For FGFR1: Ponatinib, a potent multi-targeted kinase inhibitor, and PD173074, a selective FGFR inhibitor.[4][5]
-
For c-Met: Tepotinib, a highly selective c-Met inhibitor, and Crizotinib, a dual ALK/c-Met inhibitor.[6][7]
This guide will not only present the results of this comparative analysis but will also provide a detailed, replicable methodology, empowering researchers to conduct similar in-silico studies.
Scientific Integrity and Methodological Rigor
The credibility of any in-silico study hinges on the meticulousness of its methodology. This section outlines the step-by-step protocol employed in this comparative docking analysis, emphasizing the rationale behind each choice to ensure scientific validity and reproducibility.
Computational Tools and Software
This study will utilize industry-standard and academically recognized software for molecular docking and visualization:
-
Docking Software: AutoDock Vina, a widely-used open-source program known for its accuracy and efficiency in predicting ligand-protein binding modes.
-
Molecular Visualization: PyMOL and Discovery Studio Visualizer will be used for analyzing and rendering molecular interactions.
Ligand Preparation: From 2D Structure to Docking-Ready Format
The initial step involves the preparation of the 3D structures of our lead compound and the selected known inhibitors.
Protocol for Ligand Preparation:
-
Obtain SMILES Strings: The Simplified Molecular Input Line Entry System (SMILES) strings for each compound were sourced from PubChem and other chemical databases.[5][6][8][9]
-
2D to 3D Conversion: The SMILES strings were converted into 3D structures using a suitable chemical drawing tool like ChemDraw or an online converter.
-
Energy Minimization: The 3D structures were then subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
File Format Conversion: The energy-minimized structures were saved in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.
Table 1: Ligands Used in the Comparative Docking Study
| Ligand Name | Target Kinase(s) | PubChem CID | SMILES String |
| This compound | FGFR1 & c-Met | N/A | C1=CC(=C(C=C2C1=CN=C(N2)Cl)Br) |
| Ponatinib | FGFR1 | 24826799 | CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5[10] |
| PD173074 | FGFR1 | 135403565 | CCN(CC)CCCCNC1=NC2=C(C=N1)C=C(C(=N2)NC(=O)NC(C)(C)C)C3=CC(=CC(=C3)OC)OC[4] |
| Tepotinib | c-Met | 46215865 | CN1N=C(C=C1)C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C)C4=CC=C(C=C4)N)O[11] |
| Crizotinib | c-Met | 11626560 | C--INVALID-LINK--OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N[6] |
Note: The SMILES for this compound was generated based on its chemical name as a specific PubChem entry was not available.
Protein Preparation: Preparing the Receptor for Docking
The crystal structures of the kinase domains of FGFR1 and c-Met were retrieved from the Protein Data Bank (PDB).
Protocol for Protein Preparation:
-
PDB Structure Selection: The following PDB entries were chosen based on their resolution and the presence of a co-crystallized inhibitor, which is crucial for validating the docking protocol:
-
Pre-processing: The initial PDB files were cleaned by removing all water molecules, co-solvents, and any non-essential heteroatoms.
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned to each atom. This step is critical for accurately modeling electrostatic interactions.
-
File Format Conversion: The prepared protein structures were saved in the PDBQT format for use in AutoDock Vina.
Docking Protocol Validation: Ensuring Accuracy through Redocking
Before proceeding with docking our compound of interest, it is imperative to validate the docking protocol to ensure it can accurately reproduce the experimentally determined binding mode of a known ligand.
Protocol for Redocking and Validation:
-
Ligand Extraction: The co-crystallized ligand (Ponatinib from 4V01 and NVP-BVU972 from 3QTI) was extracted from its respective PDB structure.
-
Redocking: The extracted ligand was then docked back into the binding site of its corresponding protein using the same docking parameters that will be used for the comparative study.
-
RMSD Calculation: The Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose was calculated.[14] A successful redocking is generally indicated by an RMSD value of less than 2.0 Å.[2]
This validation step provides confidence that the chosen docking parameters and scoring function are appropriate for the target system.
Molecular Docking Workflow
The core of this study involves docking the prepared ligands into the defined binding sites of the prepared kinases.
References
- 1. Structural insights into FGFR kinase isoform selectivity: diverse binding modes of AZD4547 and ponatinib in complex with FGFR1 and FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinPGx [clinpgx.org]
- 6. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. esmo.org [esmo.org]
- 8. Ponatinib Hydrochloride | C29H28ClF3N6O | CID 46908927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Biophysical and structural characterization of the impacts of MET phosphorylation on tepotinib binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
The Ascendance of 1H-pyrrolo[2,3-b]pyridine in Kinase Inhibition: A Comparative Performance Analysis
In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Among the myriad of heterocyclic scaffolds explored, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged" structure. Its inherent ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site provides a robust foundation for the development of highly effective inhibitors.[1][2] This guide offers an in-depth performance comparison of 1H-pyrrolo[2,3-b]pyridine-based inhibitors against other established kinase inhibitors, supported by experimental data and detailed methodologies to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
The 7-Azaindole Advantage: A Structural Perspective
The efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its unique structural features. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This arrangement allows for a bidentate hydrogen bonding interaction with the kinase hinge region, mimicking the binding of the adenine moiety of ATP.[1] This strong and specific interaction provides a high-affinity anchor for the inhibitor, contributing to its potency. Furthermore, the versatile nature of the 7-azaindole core allows for extensive chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
Performance Showdown: 1H-pyrrolo[2,3-b]pyridine Derivatives vs. The Field
To provide a clear and objective comparison, we have compiled in vitro potency data (IC50 values) for a selection of 1H-pyrrolo[2,3-b]pyridine-based inhibitors and other well-established kinase inhibitors across a range of important oncogenic kinases. It is important to note that direct cross-study comparisons of IC50 values should be approached with caution due to variations in experimental conditions.
Targeting the MAPK/ERK Pathway: BRAF and EGFR
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in key components of this pathway, such as BRAF and EGFR, are common drivers of various cancers.
. BRAF Inhibitors
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine-based | Vemurafenib (PLX4032) | BRAF V600E | 31 |
| Other Kinase Inhibitors | Dabrafenib | BRAF V600E | 0.8 |
| Encorafenib | BRAF V600E | 0.3 |
EGFR Inhibitors
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine-based | LDC8201 | EGFR L858R/T790M | 4.0 |
| Other Kinase Inhibitors | Osimertinib | EGFR L858R/T790M | 1-15 |
| Erlotinib | EGFR | 2 |
Vemurafenib, a potent inhibitor of the BRAF V600E mutant, is a prime example of a successful drug built upon the 1H-pyrrolo[2,3-b]pyridine scaffold.[3] While other inhibitors like Dabrafenib and Encorafenib show higher potency in some assays, Vemurafenib's efficacy has been clinically validated. For EGFR, novel 1H-pyrrolo[2,3-b]pyridine derivatives like LDC8201 are demonstrating competitive potency against clinically relevant resistance mutations.[4]
Targeting Angiogenesis and Cell Proliferation: VEGFR2 and Abl Kinase
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Abl kinase, particularly the Bcr-Abl fusion protein, is the primary driver of chronic myeloid leukemia (CML).
VEGFR2 Inhibitors
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine-based | Pyrrolo[2,3-d]pyrimidine derivative 61 | VEGFR2 | 11.9 |
| Other Kinase Inhibitors | Sunitinib | VEGFR2 | 80 |
| Sorafenib | VEGFR2 | 90 |
Abl Kinase Inhibitors
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine-based | N/A (Limited public data) | Abl | - |
| Other Kinase Inhibitors | Imatinib | Abl | 25-45 |
| Dasatinib | Abl | ~1-9 |
Recent studies on pyrrolo[2,3-d]pyrimidine derivatives (a closely related scaffold) have yielded potent VEGFR2 inhibitors, outperforming established drugs like Sunitinib and Sorafenib in enzymatic assays.[5] While specific 1H-pyrrolo[2,3-b]pyridine-based Abl inhibitors are less reported in publicly available literature, the versatility of the scaffold suggests its potential in this area as well.
Targeting Immune and Inflammatory Pathways: JAK and BTK
The JAK-STAT and B-cell receptor (BCR) signaling pathways, mediated by Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK) respectively, are crucial in immunity and are implicated in various cancers and autoimmune diseases.
JAK Inhibitors
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine-based | Compound 14c | JAK3 | Potent (specific value not stated) |
| Other Kinase Inhibitors | Ruxolitinib | JAK1/JAK2 | 3.3 / 2.8 |
| Tofacitinib | JAK1/JAK3 | 1 / 20 |
BTK Inhibitors
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine-based | Pyrrolo[2,3-d]pyrimidine derivative 4x | BTK | 4.8 |
| Other Kinase Inhibitors | Ibrutinib | BTK | 0.5 |
| Acalabrutinib | BTK | 3.0 |
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent JAK inhibitors, with compounds like 14c showing promise as selective JAK3 inhibitors.[6][7] In the realm of BTK inhibition, pyrrolo[2,3-d]pyrimidine derivatives have demonstrated impressive potency, rivaling that of the groundbreaking drug Ibrutinib.[8]
Targeting the Cell Cycle: CDK4/6
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a validated strategy for treating certain types of breast cancer.
CDK4/6 Inhibitors
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine-based | Ribociclib | CDK4/CDK6 | 10 / 39 |
| Other Kinase Inhibitors | Palbociclib | CDK4/CDK6 | 11 / 15 |
| Abemaciclib | CDK4/CDK6 | 2 / 10 |
Ribociclib, an FDA-approved CDK4/6 inhibitor, is a testament to the power of the 1H-pyrrolo[2,3-b]pyridine scaffold in generating clinically successful drugs.[9] Its performance is comparable to other approved inhibitors in its class.
Experimental Protocols: A Guide to Performance Evaluation
To ensure the reproducibility and validity of comparative data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound.[10][11]
Materials:
-
Kinase of interest
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Kinase buffer
-
Test compounds
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.
-
Kinase-Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the test compound dilution, followed by 5 µL of the kinase-antibody mixture.
-
Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies cell viability by measuring the amount of ATP, which is an indicator of metabolically active cells.[6][12]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally demonstrated its value in the development of potent and selective kinase inhibitors. Its favorable structural properties provide a strong foundation for high-affinity binding to the kinase hinge region, and its chemical tractability allows for extensive optimization. As evidenced by the comparative data, inhibitors based on this scaffold, including the clinically approved Vemurafenib and Ribociclib, exhibit performance that is on par with, and in some cases superior to, other established inhibitor classes. As our understanding of kinase biology and resistance mechanisms deepens, the versatility of the 1H-pyrrolo[2,3-b]pyridine core will undoubtedly continue to be leveraged in the design of next-generation targeted therapies. This guide serves as a testament to the enduring importance of this remarkable scaffold in the ongoing fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. promega.com [promega.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.kr]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine. The core principle of this guide is proactive risk mitigation. Due to the limited specific toxicological data for this compound, we must operate under the principle of precaution, deriving our safety standards from the known hazards of structurally related halogenated heterocyclic compounds and pyridine derivatives.
Hazard Assessment: The Principle of Precaution
This compound belongs to the family of halogenated azaindoles. While comprehensive toxicological properties for this specific molecule are not thoroughly investigated, the hazards associated with its structural class—including pyridines and other halogenated heterocycles—are well-documented.[1] These related compounds are known to be harmful if swallowed, cause serious skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical requirement for ensuring operator safety.
Key Assumed Hazards:
-
Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[2][4]
-
Eye Damage/Irritation: A significant risk, with related chemicals known to cause serious eye irritation or permanent damage.[5][6]
-
Skin Irritation: Expected to be a skin irritant and potentially harmful if absorbed through the skin.
-
Respiratory Irritation: Inhalation of dust or powder should be avoided, as it may cause respiratory irritation.[1]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[7][8] All handling of this compound, especially when in powdered form, must be conducted within a fume hood to prevent inhalation.
Respiratory Protection
-
Primary Control: Always handle this compound inside a properly functioning and certified chemical fume hood.[8] This minimizes the risk of inhaling dust or vapors.
-
Secondary Control: For procedures with a higher risk of generating aerosols or dust (e.g., cleaning up spills, weighing large quantities outside of a glove box), a NIOSH-certified N95 (or better) respirator should be used.[1][9] A full respiratory protection program, including fit-testing, is essential if respirators are required.[9]
Eye and Face Protection
-
Mandatory: Chemical splash goggles are required at all times when in the laboratory where this compound is handled.[7][10]
-
Enhanced Protection: When handling larger quantities (>10g) or performing operations with a significant splash risk (e.g., dissolution in solvent), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[9][10]
Hand Protection
The correct choice of gloves is critical to prevent dermal exposure. No single glove type protects against all chemicals, so selection must be based on the task.[11][12] Nitrile gloves are generally preferred for chemical protection over latex.[7][11]
| Task | Recommended Glove Type | Rationale & Best Practices |
| Incidental Contact (e.g., handling sealed containers, weighing small quantities) | Nitrile Gloves (minimum 4 mil thickness) | Provides good resistance against incidental splashes of solvents and powders.[8] Always inspect gloves for tears before use and remove them promptly after handling the compound, washing hands thoroughly.[13][14] |
| Extended Contact (e.g., cleaning glassware, managing spills, synthesis workup) | Double-gloving with two pairs of nitrile gloves OR a heavier-duty neoprene glove | Double-gloving increases protection against potential tears and saturation. Neoprene offers excellent resistance to acids, bases, and many organic solvents.[7][12] Change gloves immediately if contamination is suspected. |
Body Protection
-
Standard Attire: A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes are the minimum requirement.[8][11]
-
Enhanced Protection: For tasks involving large quantities or a high risk of splashing, a chemical-resistant apron made of polyethylene-coated polypropylene or a similar material should be worn over the lab coat.[9][11] In high-risk scenarios, disposable coveralls may be necessary.[10][15]
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE to include the entire workflow, from preparation to disposal.
Step-by-Step Safe Handling Workflow
The following workflow diagram illustrates the critical steps for safely managing this compound in a laboratory setting.
Figure 1: Step-by-step workflow for handling this compound.
Spill Management Protocol
Accidental spills must be handled immediately and safely.[8]
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.
-
Assess & Equip: Ensure you are wearing the appropriate PPE for extended contact (double gloves, goggles, face shield, lab coat).
-
Contain: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[8][16] For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Carefully sweep or scoop the contained material into a designated, sealed hazardous waste container.[17]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Label the waste container clearly and dispose of it according to your institution's hazardous waste procedures.[5][14]
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, absorbent materials, and empty containers should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[18]
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5] Do not pour waste down the drain.[2][5]
By adhering to these rigorous PPE, handling, and disposal protocols, researchers can safely work with this compound, ensuring personal safety and environmental compliance.
References
- 1. capotchem.com [capotchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-Bromo-7-chloro-1H-pyrrolo 2,3-c pyridine AldrichCPR 1198096-48-8 [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. research.arizona.edu [research.arizona.edu]
- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.com [fishersci.com]
- 15. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. combi-blocks.com [combi-blocks.com]
- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
